1-Piperidinepropanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66531. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXAFVBCHEMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146207 | |
| Record name | Piperidine-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-58-5 | |
| Record name | 1-Piperidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinepropanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-Piperidinepropanol (CAS 104-58-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-Piperidinepropanol (CAS 104-58-5), a versatile building block in pharmaceutical and chemical research.
Core Properties of this compound
This compound is a colorless to pale yellow liquid characterized by a piperidine ring linked to a propanol group.[1][2] This bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable intermediate in organic synthesis.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 104-58-5 | [3] |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 94-95 °C at 0.5 mmHg | [3] |
| Density | 0.944 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4775 | [3] |
| Flash Point | 208 °F (97.8 °C) - closed cup | [3] |
| pKa | 15.12 ± 0.10 (Predicted) | [3] |
| Vapor Pressure | 0.00777 mmHg at 25°C | [3] |
Safety and Toxicity
This compound is classified as an irritant and requires careful handling in a laboratory setting.[3][5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[5]
| Safety & Toxicity Data | Value | Reference(s) |
| Hazard Codes | Xi (Irritant) | [3][5] |
| Hazard Statements | H315, H319, H335 | [5] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [5] |
| Safety Statements | S26, S36 | [5] |
| LD50 (Intravenous, mouse) | 58 mg/kg | [5] |
| WGK (Germany) | 3 | [3] |
| RTECS Number | TN2414500 | [3][5] |
Synthetic Applications and Experimental Protocols
This compound serves as a key starting material in the synthesis of a variety of biologically active molecules, particularly in the development of receptor antagonists and other pharmaceutical agents.[3][6] Its utility is prominently featured in several important organic reactions.
General Experimental Workflow
The use of this compound in a multi-step synthesis typically follows a logical progression of functional group transformations to build the final target molecule.
Caption: General workflow for synthesizing a target molecule from this compound.
Mitsunobu Reaction
The hydroxyl group of this compound can be converted to a variety of other functional groups, such as esters and ethers, via the Mitsunobu reaction.[1][7][8] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[1][9]
Representative Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a suitable nucleophile (e.g., a carboxylic acid, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) is added triphenylphosphine (PPh₃, 1.5 eq.).[7][8] The resulting mixture is stirred at room temperature for 5-10 minutes.
-
Addition of Azodicarboxylate: The reaction mixture is cooled to 0 °C in an ice bath.[1][7] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise, ensuring the internal temperature remains below 10 °C.[10]
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.[7]
-
Work-up: The solvent is removed under reduced pressure. The residue is then taken up in diethyl ether, and the precipitated triphenylphosphine oxide and hydrazine byproducts are removed by filtration.[9] The filtrate is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.[7]
Suzuki-Miyaura Coupling
While this compound itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted to a halide or triflate, which can then participate in this powerful carbon-carbon bond-forming reaction. This is particularly useful for synthesizing biaryl structures commonly found in pharmaceuticals.
Representative Protocol (for a derivative of this compound):
-
Preparation of the Halide/Triflate: The hydroxyl group of this compound is first converted to a suitable leaving group, such as a bromide or triflate, using standard procedures (not detailed here).
-
Reaction Setup: In a Schlenk flask, the 1-piperidinepropyl halide/triflate (1.0 eq.), a boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.) are combined in a solvent system such as 1,4-dioxane and water.[11][12][13]
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: The flask is sealed and heated to 80-110 °C with vigorous stirring until the starting halide is consumed, as monitored by TLC or GC-MS.[12][13]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[12] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the coupled product.[11]
Role in the Synthesis of Bioactive Molecules
This compound is a precursor for the synthesis of ligands targeting various receptors in the central nervous system.
Histamine H₃ Receptor Antagonists
The piperidine moiety is a common scaffold in the design of Histamine H₃ receptor antagonists, which are being investigated for the treatment of various neurological and psychiatric disorders.[14][15][16][17][18]
Histamine H₃ Receptor Signaling Pathway:
The Histamine H₃ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Activation of the H3 receptor inhibits adenylyl cyclase via Gαi/o.
Serotonin-4 (5-HT₄) Receptor Antagonists
The piperidine structure is also a key pharmacophore in the development of Serotonin-4 (5-HT₄) receptor antagonists, which have potential therapeutic applications in gastrointestinal disorders.[19][20][21]
Serotonin-4 (5-HT₄) Receptor Signaling Pathway:
The 5-HT₄ receptor is a Gs-protein coupled receptor. Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).
Caption: Activation of the 5-HT4 receptor stimulates adenylyl cyclase via Gαs.
Conclusion
This compound (CAS 104-58-5) is a commercially available and versatile chemical building block with significant applications in medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an essential precursor for the synthesis of complex molecules, including potent and selective receptor antagonists. A thorough understanding of its properties and reactivity is crucial for its effective utilization in research and development.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:104-58-5 | Chemsrc [chemsrc.com]
- 6. This compound | 104-58-5 [chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deepdyve.com [deepdyve.com]
- 18. mdpi.com [mdpi.com]
- 19. Novel antagonists of serotonin-4 receptors: Synthesis and biological evaluation of pyrrolothienopyrazines-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 20. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
1-Piperidinepropanol structure and functional groups
An In-Depth Technical Guide to 1-Piperidinepropanol: Structure, Properties, and Synthesis
Introduction
This compound, also known by synonyms such as 3-(Piperidin-1-yl)propan-1-ol and 1-(3-Hydroxypropyl)piperidine, is an organic compound with the chemical formula C8H17NO.[1][2][3] It is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[4][5] This bifunctional molecule, incorporating both a tertiary amine within a piperidine ring and a primary alcohol, serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of pharmaceuticals and agrochemicals, where it acts as a key intermediate.[4] This guide provides a comprehensive overview of its chemical structure, functional groups, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and Functional Groups
The molecular structure of this compound consists of a saturated heterocyclic piperidine ring N-substituted with a propanol group. The IUPAC name for this compound is 3-(piperidin-1-yl)propan-1-ol.[2]
The two primary functional groups present in the molecule are:
-
Tertiary Amine: The nitrogen atom within the piperidine ring is bonded to three carbon atoms, classifying it as a tertiary amine. This group imparts basic properties to the molecule, allowing it to participate in reactions such as nucleophilic substitutions and condensations.[4]
-
Hydroxyl Group (-OH): The terminal hydroxyl group is a primary alcohol, which can undergo typical alcohol reactions like oxidation, esterification, and etherification.[3][6]
The presence of these two functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, including various receptor antagonists and kinase inhibitors.[5][7]
Caption: Structure of this compound highlighting its key functional groups.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C8H17NO | [1][2][7] |
| Molecular Weight | 143.23 g/mol | [2][3][7] |
| CAS Number | 104-58-5 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Density | 0.944 g/mL at 25 °C | [3][6][7] |
| Boiling Point | 94-95 °C at 0.5 mmHg | [3][6][7] |
| Refractive Index | n20/D 1.4775 | [3][6][7] |
| Flash Point | 208 °F (97.8 °C) - closed cup | [6][7] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [7] |
| pKa | 15.12 ± 0.10 (Predicted) | [7] |
Synthesis and Experimental Protocol
This compound is synthesized via the reduction of a corresponding propionate ester. The following protocol details the synthesis from methyl 3-(piperidin-1-yl)propionate using lithium aluminum hydride (LiAlH₄) as the reducing agent.[7]
Materials and Equipment:
-
Methyl 3-(piperidin-1-yl)propionate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Purified water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Dry three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: Add 80 mL of anhydrous tetrahydrofuran to a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.[7]
-
Addition of Reducing Agent: Carefully add 3.5 g (93.4 mmol) of lithium aluminum hydride to the cooled THF in batches.[7]
-
Addition of Ester: Slowly add a solution of 8.0 g (46.7 mmol) of methyl 3-(piperidin-1-yl)propionate in THF dropwise to the LiAlH₄ suspension.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[7]
-
Quenching: Cool the reaction mixture back to 0 °C. Sequentially and carefully add 10 mL of purified water, 10 mL of 15% aqueous NaOH solution, and finally 30 mL of purified water to quench the excess LiAlH₄.[7]
-
Workup and Isolation: A white solid will precipitate. Remove the solid by filtration. Concentrate the filtrate using a rotary evaporator to yield the product, 3-(piperidin-1-yl)propanol, as a yellow oily liquid (4.0 g). The product can be used in subsequent steps without further purification.[7]
Caption: Workflow for the synthesis of this compound via ester reduction.
Applications in Research and Development
This compound is a reactant in several important organic reactions and in the synthesis of biologically active molecules.[5][7]
-
Drug Synthesis: It is a precursor for synthesizing a range of pharmaceutical agents, including:
-
Named Reactions: It is utilized as a reactant in Suzuki-coupling and the Mitsunobu reaction.[5][7]
-
Nucleic Acid Delivery: It is used in the preparation of ionizable amine lipids, which are components of lipid nanoparticle (LNP) systems for the delivery of nucleic acids in gene therapy applications.[7][8]
The relationship between its structure and its role as a synthetic building block is illustrated below.
Caption: Relationship between functional groups of this compound and its applications.
References
- 1. piperidine-1-propanol [webbook.nist.gov]
- 2. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-哌啶丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound 97 104-58-5 [sigmaaldrich.com]
- 7. This compound | 104-58-5 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Synthesis of 1-Piperidinepropanol from Piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Piperidinepropanol, a valuable building block in the pharmaceutical industry. The primary focus of this document is the direct N-alkylation of piperidine with 3-chloro-1-propanol. This guide offers a detailed experimental protocol, a summary of quantitative data, and spectroscopic analysis of the final product. The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge for the efficient and high-yield preparation of this compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The piperidine moiety is a prevalent feature in many biologically active molecules, and the propanol side chain offers a convenient handle for further derivatization. This guide details a robust and efficient synthesis of this compound via the nucleophilic substitution of 3-chloro-1-propanol with piperidine.
Reaction Scheme and Mechanism
The synthesis of this compound from piperidine proceeds via a direct N-alkylation reaction. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of 3-chloro-1-propanol that is bonded to the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established methods.
3.1. Materials and Equipment
-
Piperidine (1.33 mol)
-
3-Chloro-1-propanol (1.40 mol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.60 mol)
-
Acetonitrile (2000 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and filtration
-
Rotary evaporator
3.2. Procedure
-
To a 2000 mL round-bottom flask, add piperidine (113.5 g, 1.33 mol), 3-chloro-1-propanol (132.6 g, 1.40 mol), and anhydrous potassium carbonate (220.7 g, 1.60 mol).
-
Add 2000 mL of acetonitrile to the flask.
-
Heat the reaction mixture to reflux at 85°C with constant stirring for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts.
-
Dry the filtrate with anhydrous potassium carbonate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a light yellow oil.
3.3. Purification
The crude product obtained is often of high purity and can be used directly for subsequent reactions. If further purification is required, vacuum distillation is the recommended method.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Piperidine | 1.33 mol | [1] |
| 3-Chloro-1-propanol | 1.40 mol | [1] |
| Potassium Carbonate | 1.60 mol | [1] |
| Solvent | Acetonitrile | [1] |
| Reaction Temperature | 85 °C (Reflux) | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | 98.1% | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1][2] |
| Appearance | Light yellow oil | [1] |
| Boiling Point | 94-95 °C at 0.5 mmHg | [2] |
| Density | 0.944 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.4775 | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400MHz, DMSO-d₆) | δ: 1.35–1.58 (8H, m), 2.27–2.31 (6H, m), 3.44 (2H, t), 4.54 (1H, s) | [1] |
| ¹³C NMR | Predicted shifts may vary based on solvent and instrumentation. | |
| Mass Spectrometry (MS) | m/z: 144 [M+H]⁺ | [1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C-N stretching are expected. |
Workflow and Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Piperidine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Chloro-1-propanol is harmful if swallowed or in contact with skin. Use with caution and appropriate PPE.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Potassium carbonate can cause eye and skin irritation.
Conclusion
The synthesis of this compound from piperidine and 3-chloro-1-propanol is a highly efficient and straightforward method, providing the desired product in excellent yield. The detailed protocol and comprehensive data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the reliable production of this important chemical intermediate.
References
The Pivotal Role of 1-Piperidinepropanol in Modern Drug Discovery: A Technical Guide to its Derivatives' Mechanisms of Action
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of various classes of drugs synthesized from the versatile building block, 1-piperidinepropanol. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth information on signaling pathways, quantitative data, and detailed experimental protocols.
This compound, a simple heterocyclic alcohol, has emerged as a crucial scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of pharmacologically active compounds. While this compound itself does not exhibit a significant direct mechanism of action in biological systems, its true value lies in the potent and selective therapeutic agents derived from it. This guide explores the core mechanisms of action for four major classes of these derivatives: G9a inhibitors, histamine H3 receptor antagonists, serotonin 5-HT4 receptor antagonists, and Checkpoint Kinase 2 (Chk2) inhibitors.
G9a Inhibitors: Epigenetic Regulation in Oncology
The histone methyltransferase G9a (euchromatic histone-lysine N-methyltransferase 2) plays a critical role in transcriptional repression by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Overexpression of G9a is implicated in various cancers, making it a promising therapeutic target.
Mechanism of Action & Signaling Pathway
G9a-mediated H3K9 methylation leads to the recruitment of other repressive proteins and the compaction of chromatin, resulting in the silencing of tumor suppressor genes. Inhibition of G9a can reverse this silencing, leading to the re-expression of these genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.
Figure 1: G9a-mediated gene silencing and its inhibition.
Quantitative Data for G9a Inhibitors
| Compound | Target(s) | IC50 | Ki | Reference(s) |
| BIX-01294 | G9a, GLP | 1.7 µM (G9a), 0.9 µM (GLP) | - | [1] |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | - | [2][3][4][5][6] |
Experimental Protocols
In Vitro G9a Inhibition Assay (SAHH-Coupled Assay)
This assay measures the activity of G9a by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.
-
Reagent Preparation : Prepare assay buffer (e.g., 25 mM Potassium Phosphate pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100), S-adenosyl-L-methionine (SAM), histone H3 peptide substrate, recombinant G9a enzyme, S-adenosyl-L-homocysteine hydrolase (SAHH), and a thiol-sensitive fluorescent probe (e.g., ThioGlo).
-
Reaction Setup : In a 384-well plate, add the G9a enzyme, the test inhibitor (at various concentrations), and the peptide substrate.
-
Initiation : Start the reaction by adding SAM.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection : Add SAHH and the fluorescent probe. SAHH converts SAH to homocysteine, which reacts with the probe to generate a fluorescent signal.
-
Data Analysis : Measure the fluorescence intensity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]
Histamine H3 Receptor Antagonists: Modulating Neurotransmission
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor leads to increased neurotransmitter release, which has therapeutic potential for cognitive and sleep-wake disorders.
Mechanism of Action & Signaling Pathway
H3 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists block this inhibitory effect, thereby increasing neuronal signaling.
Figure 2: Histamine H3 receptor signaling and antagonism.
Quantitative Data for Histamine H3 Receptor Antagonists
| Compound Class | Representative Compound | Target | Ki (nM) | Reference(s) |
| N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas | Compound 19 (N-[4-(4-chlorophenyl)butyl]-S-[3-(piperidin-1-yl)propyl]isothiourea) | Human H3R | Not specified (potent) | [7][8] |
| Piperidine-based dual H3/σ1 ligands | Compound 12 | Human H3R | 2.6 | [9] |
Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This assay measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
-
Membrane Preparation : Prepare cell membranes from a cell line expressing the human H3 receptor (e.g., HEK-293 cells).
-
Assay Setup : In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]Nα-methylhistamine), and the test compound at various concentrations.
-
Incubation : Incubate the plate to allow binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing : Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis : The Ki value is calculated from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Serotonin 5-HT4 Receptor Antagonists: Gastrointestinal and Cognitive Applications
The serotonin 5-HT4 receptor is a Gs-protein-coupled receptor widely distributed in the gastrointestinal tract, bladder, and central nervous system. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in cAMP. 5-HT4 receptor antagonists have therapeutic potential in conditions where receptor overactivation is problematic, such as certain arrhythmias and gastrointestinal disorders.
Mechanism of Action & Signaling Pathway
5-HT4 receptor antagonists competitively block the binding of serotonin to the receptor, thereby preventing the Gs-protein-mediated activation of adenylyl cyclase and the subsequent rise in intracellular cAMP.
Figure 3: Serotonin 5-HT4 receptor signaling and antagonism.
Quantitative Data for 5-HT4 Receptor Antagonists
| Compound | Chemical Class | Ki (nM) | pA2 | Reference(s) |
| DAU 6285 | Benzimidazolone | 220 (vs 5-HT) | - | [10] |
| Novel Benzimidazole Derivatives | Benzimidazole | 0.11 - 0.54 | 7.6 - 8.2 | [11] |
Experimental Protocols
cAMP Assay for 5-HT4 Receptor Antagonism
This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.
-
Cell Culture : Culture a cell line stably expressing the human 5-HT4 receptor.
-
Assay Setup : Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of the test antagonist.
-
Agonist Stimulation : Add a known 5-HT4 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement : After a short incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Data Analysis : The pA2 value, a measure of antagonist potency, can be determined from the concentration-response curves.
Checkpoint Kinase 2 (Chk2) Inhibitors: A Strategy in Cancer Therapy
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Upon DNA damage, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. Inhibiting Chk2 can sensitize cancer cells to DNA-damaging therapies.
Mechanism of Action & Signaling Pathway
Chk2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of Chk2 and preventing its phosphorylation of downstream substrates. This abrogates the DNA damage checkpoint, leading to mitotic catastrophe and cell death in cancer cells undergoing DNA replication stress.
Figure 4: Chk2 signaling pathway in the DNA damage response.
Quantitative Data for Chk2 Inhibitors
| Compound Class | IC50 | Reference(s) |
| Pyrimidine-benzimidazole conjugates | 5.56 nM - 46.20 nM | [12][13] |
Experimental Protocols
In Vitro Chk2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Chk2.
-
Reagent Preparation : Prepare kinase buffer, recombinant Chk2 enzyme, a specific peptide substrate for Chk2, and ATP (often radiolabeled with ³²P or ³³P).
-
Reaction Setup : In a microtiter plate, combine the Chk2 enzyme, the test inhibitor at various concentrations, and the peptide substrate.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a specified time.
-
Termination and Detection : Stop the reaction and quantify the amount of phosphorylated substrate. If a radiolabeled ATP is used, this can be done by capturing the peptide on a phosphocellulose membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas: high affinity and human/rat species-selective histamine H(3) receptor antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Part III: Novel checkpoint kinase 2 (Chk2) inhibitors; design, synthesis and biological evaluation of pyrimidine-benzimidazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-Piperidinepropanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Piperidinepropanol
This compound, with the CAS number 104-58-5, is an organic compound featuring a piperidine ring linked to a propanol group.[1] This structure, possessing both a tertiary amine and a primary alcohol functional group, dictates its physicochemical properties and, consequently, its solubility characteristics. It is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] The presence of both a hydrogen bond acceptor (the nitrogen atom) and a hydrogen bond donor (the hydroxyl group) suggests a complex interaction with various solvents.
Predicted Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, containing both a polar hydroxyl group and a moderately polar piperidine ring with a short alkyl chain, suggests a broad solubility range.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The hydroxyl group of this compound can engage in hydrogen bonding with the solvent's hydroxyl groups, and the tertiary amine can also act as a hydrogen bond acceptor. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar functional groups of this compound and these solvents. |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low to Moderate | The non-polar alkyl chain of the piperidine ring and the propanol backbone will have some affinity for non-polar solvents, but the polar groups will limit miscibility. |
| Aromatic | Toluene, Benzene, Xylene | Moderate to High | The aliphatic piperidine ring and propanol chain are expected to have good compatibility with aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents can interact with the polar parts of the this compound molecule through dipole-dipole interactions. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique involves equilibrating an excess of the solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Vials with solvent-resistant caps
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of a visible excess of the liquid solute is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 4 hours to allow for the separation of the undissolved this compound.
-
For a more complete separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining micro-droplets of the undissolved solute.
-
Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the solubility of this compound in the solvent based on the measured concentration of the diluted aliquot and the dilution factor. Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
References
1-Piperidinepropanol: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 1-Piperidinepropanol (CAS No. 104-58-5). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical must be adequately trained and familiar with the contents of this guide.
Hazard Identification and Classification
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] It may be harmful if swallowed or in contact with skin.[3]
GHS Hazard Statements:
Some sources also indicate the potential for more severe hazards, including:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
H332: Harmful if inhaled.[3]
Signal Word: Warning[1][2] or Danger[3]
Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 104-58-5[3] |
| Molecular Formula | C₈H₁₇NO[3][4] |
| Molecular Weight | 143.23 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2][5] |
| Boiling Point | 94-95 °C at 0.5 mmHg[2] |
| Density | 0.944 g/mL at 25 °C[2] |
| Flash Point | 97.8 °C (208.0 °F) - closed cup[1] |
| Solubility | Soluble in water and organic solvents.[5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][12]
-
Ground and bond containers when transferring material.[6][7][8]
-
Do not eat, drink, or smoke when using this product.[6][7][8]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[6]
-
Store in a cool place.
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are essential to prevent exposure.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.[11] A chemical fume hood is recommended for most operations.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7][11]
-
Respiratory Protection: If ventilation is inadequate or for operations with a high potential for aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[11] A dust mask type N95 (US) may be suitable in some situations.[1]
First Aid Measures
In the event of exposure, immediate medical attention is necessary. The following first aid procedures should be followed.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Get medical aid immediately.[9][10][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10][13] Get medical aid immediately.[13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[13] Never give anything by mouth to an unconscious person. Get medical aid immediately.[9][10][13]
Caption: First Aid Procedures for this compound Exposure.
Fire-Fighting Measures
Extinguishing Media:
-
Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9][13]
-
Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.[7][9]
Specific Hazards:
-
Combustible liquid.[9]
-
Vapors are heavier than air and may travel to a source of ignition and flash back.[7][13]
-
Thermal decomposition may produce toxic fumes of nitrogen oxides and carbon monoxide.[7][11]
Fire-Fighting Procedures:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]
-
Evacuate personnel to a safe area.
Accidental Release Measures
In the case of a spill or accidental release, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
Methods for Containment and Cleaning Up:
-
Absorb the spill with an inert material (e.g., sand, diatomaceous earth, acid binders, universal binders).[9][10][14]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9][10][14]
-
Clean the affected area thoroughly.
Caption: Workflow for Handling an Accidental Release.
Toxicological Information
Limited quantitative toxicological data is available for this compound.
| Test | Route | Species | Value |
| LD50 | Intravenous | Mouse | 58 mg/kg[4] |
Note on Experimental Protocols: The toxicological data presented, such as the LD50 value, is determined through standardized experimental protocols. While the specific details of the cited study are not available, acute toxicity studies like the LD50 test generally involve the administration of varying doses of the substance to a group of laboratory animals. The dose that is lethal to 50% of the test population is then determined. These studies are conducted under controlled laboratory conditions, following established guidelines from regulatory bodies to ensure data reliability and animal welfare.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide for the safe handling of this compound by trained professionals. The information is based on currently available data and is believed to be accurate. However, no warranty, expressed or implied, is made. The user is responsible for determining the suitability of this information for their particular purpose and for complying with all applicable laws and regulations.
References
- 1. This compound 97 104-58-5 [sigmaaldrich.com]
- 2. This compound | 104-58-5 [chemicalbook.com]
- 3. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:104-58-5 | Chemsrc [chemsrc.com]
- 5. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectral Analysis of 1-Piperidinepropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Piperidinepropanol (CAS No. 104-58-5), a versatile building block in the synthesis of various pharmaceutical compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Introduction
This compound is a heterocyclic compound incorporating a piperidine ring and a propanol side chain. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol .[1][2] Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide presents a summary of its key spectral characteristics.
Data Presentation
Due to the limited availability of publicly accessible, comprehensive tabulated spectral data, this section provides an interpretation of expected and observed spectral features based on the compound's structure and available spectral images.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Broad singlet | 1H | |
| -CH₂- (adjacent to OH) | ~3.6 | Triplet | 2H |
| -CH₂- (adjacent to N on propanol chain) | ~2.4 | Triplet | 2H |
| -CH₂- (adjacent to N in piperidine ring, equatorial) | ~2.5 | Multiplet | 2H |
| -CH₂- (adjacent to N in piperidine ring, axial) | ~2.3 | Multiplet | 2H |
| -CH₂- (beta to N in piperidine ring) | ~1.6 | Multiplet | 4H |
| -CH₂- (gamma to N in piperidine ring) | ~1.4 | Multiplet | 2H |
| -CH₂- (beta to OH on propanol chain) | ~1.7 | Multiplet | 2H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| -CH₂- (adjacent to OH) | ~60 |
| -CH₂- (adjacent to N on propanol chain) | ~58 |
| -CH₂- (adjacent to N in piperidine ring) | ~55 |
| -CH₂- (beta to N in piperidine ring) | ~26 |
| -CH₂- (gamma to N in piperidine ring) | ~24 |
| -CH₂- (beta to OH on propanol chain) | ~28 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[3]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| 2930-2850 | Strong | C-H stretch (alkane) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1100 | Strong | C-N stretch (amine) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Relative Intensity | Possible Fragment Ion |
| 143 | Moderate | [C₈H₁₇NO]⁺ (Molecular Ion) |
| 126 | Moderate | [M - OH]⁺ |
| 98 | High | [C₆H₁₂N]⁺ (Piperidinemethyl cation) |
| 84 | High | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. For ¹H NMR, integrate the signals. Reference the spectrum to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed.[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean salt plates before running the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Inlet System: Direct infusion or via a gas chromatography (GC) column.
-
Source Temperature: 200-250 °C.
-
-
Data Processing: The mass spectrum will be generated by the instrument's software, showing the relative abundance of ions at different m/z values.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
The Pharmacological Potential of 1-Piperidinepropanol Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 1-piperidinepropanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its inherent physicochemical properties, coupled with the potential for straightforward synthetic modification, have led to the discovery of numerous derivatives with significant pharmacological activities. This technical guide provides a comprehensive overview of the current landscape of this compound derivatives, with a focus on their potential applications in oncology, virology, neurodegenerative diseases, and infectious diseases. We present a detailed analysis of their synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction
The piperidine moiety is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered ring structure containing a nitrogen atom imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3][4] The incorporation of a propanol side chain at the 1-position of the piperidine ring gives rise to this compound and its derivatives, a class of compounds that has demonstrated a broad spectrum of biological activities.[5][6] These derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, analgesic, and neuroprotective agents.[6][7][8][9][10] This guide will delve into the technical details of these applications, providing the necessary information for researchers to advance the development of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common and efficient approach involves the reaction of piperidine with a suitable three-carbon electrophile, followed by further modifications to introduce diverse functionalities.
General Synthetic Protocol: N-Alkylation of Piperidine
A fundamental method for the synthesis of the this compound backbone is the N-alkylation of piperidine with a 3-halopropanol or a related electrophile.
Experimental Protocol:
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Add 3-chloro-1-propanol (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the desired this compound.
Further derivatization of the hydroxyl group or modifications to the piperidine ring can be carried out to generate a library of analogues.
Potential Applications and Biological Activities
Anticancer Activity
Several this compound derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.[6]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DTPEP | MCF-7 (Breast) | Not specified | [7] |
| DTPEP | MDA-MB-231 (Breast) | Not specified | [7] |
| Piperine Derivative H7 | Hela (Cervical) | 11.86 ± 0.32 | [8] |
| Piperine Derivative H7 | MDA-MB-231 (Breast) | 10.50 ± 3.74 | [8] |
| Piperidine Derivative 17a | PC3 (Prostate) | 0.81 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[12][13][14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Signaling Pathways in Cancer Modulated by Piperidine Derivatives
Several key signaling pathways are implicated in the anticancer effects of piperidine derivatives. These include the PI3K/Akt/mTOR, STAT3, and Keap1-Nrf2-ARE pathways.[2][6][16][17]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Caption: STAT3 signaling pathway and its inhibition by this compound derivatives.
Antiviral Activity
Derivatives of this compound have shown promise as antiviral agents, particularly against influenza viruses.[18][19][20][21] These compounds can interfere with various stages of the viral replication cycle.
Quantitative Data Summary: Antiviral Activity
| Compound ID | Virus Strain | Cell Line | EC50 (µM) | Reference |
| 11e | Influenza A/Udorn/72 (H3N2) | MDCK | 0.05 | [18] |
| FZJ05 | Influenza A/PR/8/34 (H1N1) | MDCK | Lower than Ribavirin | [20] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[9]
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Virus Infection: Infect the cell monolayer with a specific strain of influenza virus (e.g., A/H1N1) at a multiplicity of infection (MOI) that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with an agar medium containing various concentrations of the this compound derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Neuroprotective Effects
This compound derivatives have emerged as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[16][22][23][24] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific signaling pathways.
Experimental Protocol: Neurite Outgrowth Assay
This assay is used to assess the potential of compounds to promote the growth of neurites, a crucial process for neuronal development and regeneration.[25][26][27]
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) on a substrate that promotes adhesion (e.g., poly-L-lysine or laminin).
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
-
Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize the neurites. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software.
Signaling Pathway in Neuroprotection
The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response and a target for neuroprotective piperidine derivatives.[3][23][24][28][29]
Caption: The Keap1-Nrf2-ARE pathway and its modulation by this compound derivatives.
Antimicrobial Activity
The piperidine scaffold is present in many antimicrobial agents, and derivatives of this compound have demonstrated activity against a range of bacterial and fungal pathogens.[2][3][12][30]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| pta1 | Candida auris | 0.24 - 0.97 | [13] |
| pta2 | Candida auris | 0.24 - 0.97 | [13] |
| pta3 | Candida auris | 0.24 - 0.97 | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Analgesic Activity
Certain this compound derivatives have shown significant analgesic properties, suggesting their potential in pain management.[7][10][31][32]
Experimental Protocol: In Vivo Tail-Flick Test for Analgesia
This is a common method to assess the central analgesic activity of a compound in rodents.[32][33]
-
Animal Acclimatization: Acclimatize mice or rats to the testing environment and the tail-flick apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the this compound derivative via an appropriate route (e.g., intraperitoneal or oral). Include a vehicle control group and a positive control group (e.g., morphine).
-
Post-treatment Measurements: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. A significant increase in tail-flick latency compared to the control group indicates analgesic activity.
Experimental Workflows
The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial screening to lead optimization.
Caption: A generalized workflow for the high-throughput screening and lead optimization of this compound derivatives.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable breadth of pharmacological activities, with promising potential in oncology, virology, neuroprotection, and antimicrobial therapy. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows are intended to empower researchers to further explore and exploit the therapeutic potential of this versatile class of compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to pave the way for their clinical development.
References
- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. atcc.org [atcc.org]
- 16. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. longdom.org [longdom.org]
- 32. phcogres.com [phcogres.com]
- 33. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Biological Profile of 1-Piperidinepropanol and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds.[1] Among these, 1-Piperidinepropanol and its structural analogues have emerged as a versatile class of molecules exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their local anesthetic, analgesic, antihistaminic, and cardiovascular effects. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts in this area.
Local Anesthetic Activity
Derivatives of this compound have been extensively investigated for their local anesthetic properties.[2] The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses.[3][4]
Quantitative Data: Local Anesthetic Potency
The potency of local anesthetics is often quantified by their half-maximal inhibitory concentration (IC50) for sodium channel blockade. The following table summarizes the available data for selected this compound analogues.
| Compound/Analogue | Modification | Potency (IC50) | Reference Compound | Reference IC50 | Notes |
| Mepivacaine Stereoisomers | Piperidine derivative | Not specified | - | - | Reversibly inhibited TTX-resistant Na+ currents in a concentration and use-dependent manner.[5] |
| Ropivacaine Stereoisomers | Piperidine derivative | Not specified | - | - | Reversibly inhibited TTX-resistant Na+ currents in a concentration and use-dependent manner.[5] |
| Bupivacaine Stereoisomers | Piperidine derivative | Not specified | - | - | Reversibly inhibited TTX-resistant Na+ currents in a concentration and use-dependent manner.[5] |
| Lidocaine | Amide local anesthetic | 260 µM | - | - | For block of NaChBac sodium channels.[6] |
Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade
The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels.[7][8][9][10]
Objective: To determine the inhibitory effect of this compound analogues on voltage-gated sodium channels in isolated neurons.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons)[5]
-
Patch-clamp amplifier and data acquisition system[7]
-
Micropipettes[9]
-
Extracellular solution (e.g., Ringer's solution)[5]
-
Intracellular solution (pipette solution)[8]
-
Test compounds (this compound analogues)
-
Tetrodotoxin (TTX) to isolate TTX-resistant currents if desired[5]
Procedure:
-
Cell Preparation: Isolate and culture neurons on glass coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the intracellular solution.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[9]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[8]
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Elicit Sodium Currents: Apply depolarizing voltage steps to activate voltage-gated sodium channels and record the resulting inward currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record sodium currents in the presence of the compound.
-
Data Analysis: Measure the peak sodium current amplitude at each concentration and calculate the percentage of inhibition. Fit the concentration-response data to a Hill equation to determine the IC50 value.[5]
Signaling Pathway: Voltage-Gated Sodium Channel Blockade
The diagram below illustrates the mechanism of action of local anesthetics on voltage-gated sodium channels.
Analgesic Activity
Several this compound analogues have demonstrated analgesic properties, suggesting their potential as pain-relieving agents.[11] The analgesic effects of many piperidine-based compounds are mediated through their interaction with opioid receptors.[12][13]
Quantitative Data: Analgesic Efficacy
The analgesic efficacy can be expressed as the dose required to produce a 50% effect (ED50) or as the half-maximal inhibitory concentration (IC50) in in vitro assays.
| Compound/Analogue | Assay | Potency (IC50/ED50) | Reference Compound | Reference Value | Notes |
| PD5 | Antiplatelet Aggregation (PAF-induced) | 0.06 mM | Acetyl Salicylic Acid | 150 µM | Also showed significant analgesic effect.[11] |
| PD3 | Antiplatelet Aggregation (PAF-induced) | 80 mM | Acetyl Salicylic Acid | 150 µM | Also showed highly significant analgesic effect.[11] |
| 4-phenylamidopiperidines | Hot-plate test | ED50 values ranging from 0.44 to 59 mg/Kg | - | - | A series of synthesized compounds.[14] |
Experimental Protocol: Tail-Flick Test
The tail-flick test is a common method for assessing the analgesic activity of compounds in rodents.[5]
Objective: To evaluate the analgesic effect of this compound analogues by measuring the latency of a mouse or rat to withdraw its tail from a thermal stimulus.
Materials:
-
Tail-flick analgesiometer[5]
-
Mice or rats[5]
-
Test compounds (this compound analogues)
-
Reference analgesic (e.g., morphine)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and the restraining device.
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by applying a radiant heat source to a specific portion of the tail. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[5]
-
Compound Administration: Administer the test compound, reference drug, or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the %MPE between the different treatment groups to determine the analgesic efficacy.
Signaling Pathway: Opioid Receptor Activation
The analgesic effects of many piperidine derivatives are mediated by the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[6][13][15]
Antihistaminic Activity
Certain piperidine derivatives exhibit potent antihistaminic activity by acting as inverse agonists at the histamine H1 receptor.[16] This action blocks the effects of histamine, a key mediator of allergic and inflammatory responses.[17]
Quantitative Data: H1 Receptor Binding Affinity
The affinity of antihistamines for the H1 receptor is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki).[18]
| Compound/Analogue | Modification | H1 Receptor Ki (nM) | Notes |
| BF2.649 | 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine | 0.16 | Competitive antagonist and inverse agonist at the human H3 receptor.[16] |
| Piperidine Derivative 12 | 4-pyridylpiperidine derivative | 7.7 | Dual H3/σ1 receptor activity.[19] |
| Levocetirizine | Piperazine derivative | 3 | High affinity for human H1 receptors.[20] |
| Cetirizine | Piperazine derivative | 6 | High affinity for human H1 receptors.[20] |
| (S)-cetirizine | Piperazine derivative | 100 | Lower affinity compared to levocetirizine.[20] |
Note: Data for direct this compound analogues is limited. The table includes data for other piperidine and piperazine derivatives to illustrate the range of affinities observed.
Experimental Protocol: Guinea Pig Ileum Contraction Assay
The isolated guinea pig ileum is a classic pharmacological preparation for studying H1 receptor antagonists.[7][8]
Objective: To determine the antagonistic effect of this compound analogues on histamine-induced contractions of the guinea pig ileum.
Materials:
-
Guinea pig[8]
-
Organ bath with a transducer and recording system[8]
-
Tyrode's solution (physiological salt solution)[7]
-
Histamine solution[8]
-
Test compounds (this compound analogues)
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount the ileum segment in an organ bath containing oxygenated Tyrode's solution maintained at 37°C.[8]
-
Equilibration: Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.
-
Histamine Response: Add increasing concentrations of histamine to the organ bath and record the resulting contractile responses to establish a control concentration-response curve.
-
Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of the test compound for a specific period.
-
Repeat Histamine Response: In the presence of the test compound, repeat the histamine concentration-response curve.
-
Data Analysis: Compare the histamine concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.
Signaling Pathway: Histamine H1 Receptor Inverse Agonism
H1 antihistamines act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and blocking the Gq/11 signaling pathway.[17][21][22][23][24]
Cardiovascular Effects
The cardiovascular effects of this compound and its analogues are complex and can involve interactions with various ion channels and receptors.[25] Some derivatives have been shown to affect blood pressure and cardiac function.
Quantitative Data: Cardiovascular Activity
Quantitative data on the cardiovascular effects of this compound analogues are sparse in the literature.
| Compound/Analogue | Effect | Model | Notes |
| 1-Methyl-4-(1-naphthylvinyl)piperidine (B-120) | Dose-related decrease in blood pressure | Cats | Appeared to be related to blockade of calcium channels.[25] |
Experimental Protocol: Langendorff Isolated Heart Preparation
The Langendorff apparatus allows for the study of drug effects on the intrinsic properties of the heart, independent of systemic neuronal and hormonal influences.
Objective: To assess the direct inotropic (contractility) and chronotropic (heart rate) effects of this compound analogues on an isolated mammalian heart.
Materials:
-
Langendorff perfusion system
-
Mammalian heart (e.g., rat, rabbit)
-
Krebs-Henseleit buffer (oxygenated)
-
Pressure transducer and data acquisition system
-
Test compounds (this compound analogues)
Procedure:
-
Heart Isolation: Anesthetize the animal and quickly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Parameter Measurement: Insert a balloon into the left ventricle to measure isovolumetric pressure. Record heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure increase and decrease (dP/dtmax and dP/dtmin).
-
Compound Administration: Introduce the test compounds into the perfusate at various concentrations.
-
Data Acquisition and Analysis: Continuously record the hemodynamic parameters and analyze the changes in inotropic and chronotropic function in response to the compounds.
Potential Signaling Pathways in the Cardiovascular System
The cardiovascular effects of these compounds could be mediated by modulation of various ion channels, including sodium, potassium, and calcium channels, which are critical for cardiac action potential generation and muscle contraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. SMPDB [smpdb.ca]
- 18. benchchem.com [benchchem.com]
- 19. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PathWhiz [pathbank.org]
- 24. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Piperidinepropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including substituted biphenyls, polyolefins, and styrenes.[2][3] The reaction's appeal lies in its operational simplicity, the commercial availability of a wide range of boronic acids, and the relatively mild reaction conditions that tolerate a broad array of functional groups.[3] This document provides a detailed protocol for the Suzuki coupling of a derivative of 1-piperidinepropanol, a structural motif of interest in medicinal chemistry.
General Reaction Scheme
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species.[2] This is followed by transmetalation, where a base activates the organoboron compound to facilitate the transfer of the organic group to the palladium complex.[5] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst.[4]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. These parameters often interact, necessitating careful optimization for each specific substrate pair.[6] A summary of commonly employed conditions is presented below.
| Parameter | Common Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand is crucial, especially for less reactive aryl chlorides.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | An inorganic base is often more suitable.[7] The base is required to activate the boronic acid for transmetalation.[5] |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile, Water mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | The use of a water co-solvent is common and can enhance reaction rates.[8] |
| Temperature | Room temperature to 120 °C | Reaction temperature is a critical parameter affecting yield and reaction time.[7][9] |
| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, vinylboronic acids, boronate esters (e.g., pinacol esters) | Boronic esters can offer improved stability and reactivity in some cases. |
| Leaving Group (X) | I > OTf > Br >> Cl | The reactivity of the organic halide significantly impacts the reaction conditions required.[2] |
Experimental Protocol: Synthesis of 1-(3-(4'-methyl-[1,1'-biphenyl]-4-yl)propyl)piperidine
This protocol describes a representative Suzuki coupling reaction between 1-(3-(4-bromophenyl)propyl)piperidine and (4-methylphenyl)boronic acid.
Materials:
-
1-(3-(4-bromophenyl)propyl)piperidine (1.0 mmol, 1.0 equiv)
-
(4-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 1-(3-(4-bromophenyl)propyl)piperidine (1.0 mmol), (4-methylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, PdCl₂(dppf) (0.03 mmol), to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.
-
Stir the mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-(4'-methyl-[1,1'-biphenyl]-4-yl)propyl)piperidine.
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of this compound derivatives and other complex molecules relevant to drug discovery. The provided protocol offers a solid starting point for researchers. However, for any new set of substrates, optimization of the reaction conditions, including the catalyst, base, and solvent system, is often necessary to achieve high yields and purity.[6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 1-Piperidinepropanol in Mitsunobu Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and thioethers, with inversion of stereochemistry.[1][2][3][4] This reaction typically involves an alcohol, an acidic nucleophile, a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[1][4] 1-Piperidinepropanol, a bifunctional molecule containing both a hydroxyl group and a tertiary amine, presents an interesting substrate for the Mitsunobu reaction, offering a pathway to introduce a piperidine moiety into various molecular scaffolds. This is particularly relevant in drug development, as the piperidine ring is a common feature in many pharmaceuticals.
These application notes provide detailed protocols and guidance for the successful implementation of this compound as the alcohol component in Mitsunobu reactions.
General Considerations for Using this compound
The presence of the basic piperidine nitrogen in this compound can potentially complicate the standard Mitsunobu reaction. The tertiary amine can act as a base and may interfere with the acidic nucleophile or the betaine intermediate formed from the phosphine and the azodicarboxylate. However, successful examples demonstrate that with the appropriate choice of reagents and reaction conditions, this substrate can be effectively utilized.
Key Applications
A notable application of this compound in the Mitsunobu reaction is the synthesis of isothioureas, which are valuable intermediates in the preparation of guanidines.[5] A specific example is the synthesis of an N-phenylacetyl-S-alkylisothiourea, which proceeds in high yield.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Phenylacetyl-S-[3-(piperidin-1-yl)propyl]isothiourea
This protocol details the S-alkylation of an N-phenylacetylthiourea with this compound under modified Mitsunobu conditions.[5]
Reaction Scheme:
(Image of the reaction scheme for the synthesis of N-phenylacetyl-S-[3-(piperidin-1-yl)propyl]isothiourea would be placed here if image generation were possible)
Materials:
-
This compound
-
N-Phenylacetylthiourea
-
Tetramethylazodicarboxamide (TMAD)
-
Tributylphosphine (n-Bu₃P)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-phenylacetylthiourea (1.0 eq.) and this compound (1.0 eq.) in anhydrous THF, add tributylphosphine (1.5 eq.).
-
Add tetramethylazodicarboxamide (TMAD) (1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenylacetyl-S-[3-(piperidin-1-yl)propyl]isothiourea.
Data Summary:
| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| This compound | 1.0 | THF | Reflux | 3 hours | 93% |
| N-Phenylacetylthiourea | 1.0 | ||||
| Tributylphosphine | 1.5 | ||||
| Tetramethylazodicarboxamide | 1.5 |
Protocol 2: General Procedure for Mitsunobu Reaction with this compound and an Acidic Nucleophile
This protocol provides a general guideline for reacting this compound with various acidic nucleophiles (e.g., carboxylic acids, phenols, thiols) under standard Mitsunobu conditions.[1][6][7]
Materials:
-
This compound
-
Acidic Nucleophile (Nu-H)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., Dichloromethane, Diethyl ether)[1][6]
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the acidic nucleophile (1.0-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. The characteristic orange-red color of the azodicarboxylate may disappear as the reaction proceeds.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.[6]
-
Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide as a white precipitate can be an indicator of reaction progression.[6]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography. The byproducts, triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate, can often be challenging to remove completely by chromatography alone. Alternative workup procedures, such as precipitation of triphenylphosphine oxide from a nonpolar solvent or using polymer-supported reagents, can be employed.[8]
General Reaction Conditions Summary:
| Parameter | Condition | Notes |
| Alcohol | This compound (Primary Alcohol) | Primary alcohols are generally good substrates for the Mitsunobu reaction.[6] |
| Nucleophile | Acidic (pKa ≤ 15) | Carboxylic acids, phenols, thiols, imides, and some N-heterocycles are suitable nucleophiles.[2][3][8] The nucleophile should be sufficiently acidic to protonate the betaine intermediate.[2] |
| Phosphine | Triphenylphosphine (PPh₃) or Tributylphosphine (n-Bu₃P) | PPh₃ is most common. n-Bu₃P was used in the isothiourea synthesis.[5] |
| Azodicarboxylate | DIAD or DEAD | DIAD is often preferred due to its lower toxicity and the easier removal of its hydrazine byproduct in some cases. |
| Solvent | Anhydrous THF, Dichloromethane, Diethyl ether | THF is the most common and preferred solvent.[6] |
| Temperature | 0 °C to Room Temperature or Reflux | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1][6] In some cases, heating may be required.[5][7] |
| Stoichiometry | 1.0 : 1.0-1.5 : 1.5 : 1.5 (Alcohol:Nucleophile:Phosphine:Azodicarboxylate) | An excess of the nucleophile, phosphine, and azodicarboxylate is often used to ensure complete conversion of the alcohol.[6] |
| Order of Addition | Alcohol, Nucleophile, and PPh₃ are mixed, then Azodicarboxylate is added. | This order of addition is crucial for the success of the reaction.[1] |
Visualizing the Mitsunobu Reaction
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Histamine H3 Antagonists Using 1-Piperidinepropanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potent histamine H3 antagonist, 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (also known as BF2.649), utilizing 1-piperidinepropanol as a key intermediate. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target for the treatment of various neurological disorders. The piperidine moiety is a common structural feature in many H3 receptor antagonists.[1][2][3][4]
Introduction
Histamine H3 receptor antagonists have therapeutic potential for a range of conditions, including cognitive deficits, sleep disorders, and attention-deficit hyperactivity disorder.[5] The synthesis of non-imidazole H3 antagonists is of particular interest to avoid the potential for drug-drug interactions associated with the imidazole ring. The following protocol details the synthesis of a potent non-imidazole antagonist, BF2.649, which has been shown to act as an inverse agonist at the human H3 receptor.[5] The synthetic strategy involves the preparation of this compound followed by its coupling with a substituted propyl chain via a Williamson ether synthesis.
Synthetic Pathway Overview
The synthesis of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride is a multi-step process that begins with the preparation of two key intermediates: this compound and 3-(4-chlorophenyl)propyl methanesulfonate. These intermediates are then coupled, followed by salt formation to yield the final product.
Caption: Synthetic workflow for 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine HCl.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an ESI-MS instrument.
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of piperidine with 3-chloropropanol.
Table 1: Reactants for the Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Equivalent | Volume/Mass |
| Piperidine | 85.15 | 1.33 | 1.0 | 113.5 g |
| 3-Chloropropanol | 94.54 | 1.40 | 1.05 | 132.6 g |
| Potassium Carbonate | 138.21 | 1.60 | 1.2 | 220.7 g |
| Acetonitrile | - | - | - | 2000 mL |
Procedure:
-
To a 3-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add piperidine (113.5 g, 1.33 mol), 3-chloropropanol (132.6 g, 1.40 mol), potassium carbonate (220.7 g, 1.60 mol), and acetonitrile (2000 mL).
-
Heat the reaction mixture to 85°C and maintain at reflux for 10 hours.
-
After cooling to room temperature, filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Protocol 2: Synthesis of 3-(4-chlorophenyl)propyl methanesulfonate
This protocol details the preparation of the mesylate intermediate from 3-(4-chlorophenyl)propionic acid.
Step 2a: Reduction of 3-(4-chlorophenyl)propionic acid
Table 2: Reactants for the Reduction Step
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Equivalent | Volume/Mass |
| 3-(4-chlorophenyl)propionic acid | 184.62 | 1.76 | 1.0 | 324.6 g |
| Sodium borohydride (NaBH4) | 37.83 | 2.11 | 1.2 | 79.8 g |
| Iodine (I2) | 253.81 | 0.88 | 0.5 | 233 g |
| Tetrahydrofuran (THF) | - | - | - | 2500 mL |
Procedure:
-
In a 5-liter flask, suspend sodium borohydride (79.8 g, 2.11 mol) in tetrahydrofuran (1000 mL) and stir at room temperature.
-
In a separate flask, dissolve 3-(4-chlorophenyl)propionic acid (324.6 g, 1.76 mol) in tetrahydrofuran (1500 mL) and add this solution dropwise to the NaBH4 suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of iodine (233 g, 0.88 mol) in tetrahydrofuran (1500 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Quench the reaction by the slow addition of 2N HCl (300 mL).
-
Add water (1500 mL) and extract the product with diethyl ether (3 x 1000 mL).
-
Combine the organic layers, wash with 1N sodium hydroxide solution (1500 mL) followed by saturated sodium chloride solution (1000 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to give 3-(4-chlorophenyl)propanol as a light yellow oil.
Step 2b: Mesylation of 3-(4-chlorophenyl)propanol
Table 3: Reactants for the Mesylation Step
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Equivalent | Volume/Mass |
| 3-(4-chlorophenyl)propanol | 170.64 | 1.71 | 1.0 | 292.1 g |
| Methanesulfonyl chloride | 114.55 | 2.05 | 1.2 | 235.4 g |
| Dichloromethane | - | - | - | 2000 mL |
Procedure:
-
Dissolve 3-(4-chlorophenyl)propanol (292.1 g, 1.71 mol) and methanesulfonyl chloride (235.4 g, 2.05 mol) in dichloromethane (2000 mL) in a flask and cool to 0°C in an ice bath.
-
Slowly add a suitable base (e.g., triethylamine) to the mixture.
-
Stir the reaction at 0°C for 2 hours.
-
Wash the reaction mixture with water (1500 mL), 1N sodium bicarbonate solution (1500 mL), and then water again (1000 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-(4-chlorophenyl)propyl methanesulfonate as a light yellow solid.
Protocol 3: Synthesis of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride
This final protocol describes the coupling of the two intermediates and the subsequent salt formation.
Table 4: Reactants for the Final Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Molar Equivalent | Volume/Mass |
| This compound | 143.24 | Calculated from yield | 1.0 | - |
| 3-(4-chlorophenyl)propyl methanesulfonate | 248.73 | Calculated from yield | 1.0 | - |
| N,N-dimethylacetamide | - | - | - | - |
| Hydrochloric acid (in ether) | - | - | - | - |
Procedure:
-
In a suitable reaction vessel, dissolve this compound and 3-(4-chlorophenyl)propyl methanesulfonate in N,N-dimethylacetamide.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of the product.
-
Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold ether, and dry under vacuum to obtain 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride.
Pharmacological Data
The synthesized compound, BF2.649, is a potent histamine H3 receptor antagonist and inverse agonist.[5]
Table 5: Pharmacological Profile of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)
| Parameter | Value | Species | Assay | Reference |
| Ki (antagonist) | 0.16 nM | Human | [35S]GTPγS binding | [5] |
| EC50 (inverse agonist) | 1.5 nM | Human | [35S]GTPγS binding | [5] |
| Oral Bioavailability | 84% | Mouse | - | [5] |
| ED50 (tele-methylhistamine increase) | 1.6 mg/kg p.o. | Mouse | Brain tissue analysis | [5] |
Histamine H3 Receptor Signaling
Histamine H3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. As presynaptic autoreceptors, their activation by histamine inhibits further histamine synthesis and release. As heteroreceptors, they can also inhibit the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. H3 receptor antagonists block the inhibitory effect of histamine, thereby increasing the release of these neurotransmitters.
Caption: Simplified signaling pathway of the histamine H3 receptor.
References
- 1. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for preparing ionizable lipids with 1-Piperidinepropanol
An Application Note and Protocol for the Preparation and Formulation of Ionizable Lipids Utilizing a 1-Piperidinepropanol Headgroup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their pH-dependent charge is essential for encapsulating the nucleic acid payload at a low pH and facilitating its release into the cytoplasm after endocytosis. The structure of the ionizable lipid, particularly the headgroup, plays a significant role in the efficacy, stability, and safety of the LNP formulation. Piperidine-containing headgroups have been shown to enhance the thermostability of mRNA-LNP systems and reduce the formation of mRNA-lipid adducts, thereby improving the shelf-life of these therapeutics.[1][2][3][4] This document provides a detailed protocol for the synthesis of an ionizable lipid using a this compound headgroup and its subsequent formulation into LNPs for mRNA delivery.
Data Summary
The performance of ionizable lipids is characterized by several key parameters. The following tables summarize representative data for piperidine-based ionizable lipids and their LNP formulations, drawn from existing literature.
Table 1: Physicochemical Properties of Piperidine-Based LNP Formulations
| Ionizable Lipid | Molar Ratio (Lipid:Chol:DSPC:PEG) | pKa | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| CL15F 12-10 | 50:38.5:10:1.5 | N/A | ~80 | < 0.1 | > 90% | [1][4] |
| CL15F 14-12 | 50:38.5:10:1.5 | N/A | ~90 | < 0.1 | > 90% | [1][4] |
| PPZ-A10 | 35:46.5:2.5:16 (DOPE as helper) | 6.3 | 95 | 0.12 | 66% | [5] |
N/A: Data not available in the cited source.
Table 2: In Vitro and In Vivo Performance Data
| Ionizable Lipid | System | Assay | Key Finding | Reference |
| CL15F Series | HEK-293T cells | Luciferase Expression | High relative luciferase expression, comparable to established lipids. | [1] |
| CL15F 12-10 | Mice (i.v.) | hEPO Expression | Maintained in vivo efficacy after 5 months of storage at 4°C. | [4] |
| PPZ-A10 | Ai14 Mice (i.v.) | tdTomato+ cells | Preferential delivery to liver and splenic immune cells. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Ionizable Lipid
This protocol describes a representative synthesis of an ionizable lipid via esterification of this compound with a branched lipid tail. The synthesis of the branched carboxylic acid tail is also described.
Materials:
-
This compound
-
2-hexyldecanoic acid (or other desired branched fatty acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and 2-hexyldecanoic acid (1.1 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution. Cool the flask to 0°C in an ice bath.
-
Reaction Initiation: Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ionizable lipid.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: LNP Formulation via Microfluidic Mixing
This protocol details the formulation of mRNA-LNPs using the synthesized ionizable lipid.
Materials:
-
Synthesized this compound-based ionizable lipid
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA (e.g., encoding Luciferase or a target protein)
-
Ethanol, absolute
-
Citrate buffer (e.g., 10 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol. For a molar ratio of 50:38.5:10:1.5 (ionizable lipid:cholesterol:DSPC:DMG-PEG), dissolve the appropriate amounts of each lipid in absolute ethanol.[4]
-
mRNA Solution Preparation: Dilute the mRNA stock solution in 10 mM citrate buffer (pH 3.0).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis/Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and non-encapsulated mRNA, and to raise the pH.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 3: Determination of Apparent pKa
The pKa of the ionizable lipid within the LNP formulation is a critical parameter influencing endosomal escape.
Materials:
-
LNP suspension
-
2-(p-Toluidino)-6-naphthalenesulfonic acid (TNS)
-
A series of buffers with pH values ranging from 3 to 10
-
Fluorometer
Procedure:
-
Sample Preparation: Dilute the LNP suspension in the series of pH buffers.
-
TNS Addition: Add TNS solution to each diluted LNP sample. TNS fluorescence is low in aqueous environments but increases significantly when it binds to the hydrophobic cores of the LNPs, which occurs when the ionizable lipid is neutral (at high pH).
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for TNS.
-
pKa Determination: Plot the fluorescence intensity as a function of pH. The pKa is the pH at which 50% of the maximum fluorescence is observed, determined by fitting the data to a sigmoidal curve.[6] The optimal pKa range for effective RNA delivery is generally considered to be between 6 and 7.[7]
Visualizations
Caption: Workflow for the synthesis of a this compound based ionizable lipid.
Caption: LNP formulation via microfluidics and subsequent cellular delivery pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming thermostability challenges in mRNA-lipid nanoparticle systems with piperidine-based ionizable lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.lib.uth.gr [ir.lib.uth.gr]
- 7. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
Application Notes and Protocols: 1-Piperidinepropanol as a Reagent in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-piperidinepropanol as a versatile building block in the synthesis of various pharmaceutical agents. This document details its application in the creation of histamine H3 receptor antagonists and ionizable lipids for mRNA delivery, complete with experimental protocols, quantitative data, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound is a bifunctional organic compound incorporating a piperidine ring and a primary alcohol. This unique structure allows it to serve as a key intermediate in the synthesis of a diverse range of biologically active molecules. The tertiary amine of the piperidine ring provides a basic handle for further functionalization, while the hydroxyl group can be readily converted into other functionalities, such as halides, or used in esterification and etherification reactions. Its utility is particularly evident in the construction of complex molecules with therapeutic potential.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 104-58-5 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 94-95 °C at 0.5 mmHg |
| Density | 0.944 g/mL at 25 °C |
| Refractive Index | n20/D 1.4775 |
Application 1: Synthesis of Histamine H3 Receptor Antagonists
This compound is a crucial starting material for the synthesis of a class of potent and selective histamine H3 (H₃) receptor antagonists. These compounds often feature an S-[3-(piperidin-1-yl)propyl]isothiourea scaffold. The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H₃ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. H₃ receptor antagonists block this inhibitory effect, leading to an increase in histamine release and the modulation of other neurotransmitter systems.
Experimental Protocol: Synthesis of S-[3-(Piperidin-1-yl)propyl]isothiourea Hydrobromide
This protocol outlines the synthesis of a key isothiourea intermediate from this compound.
Step 1: Synthesis of 1-(3-Bromopropyl)piperidine Hydrobromide
-
Materials:
-
This compound (1.0 eq)
-
48% Hydrobromic acid (3.0 eq)
-
-
Procedure:
-
To a round-bottom flask, add this compound.
-
Slowly add the hydrobromic acid with stirring.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product will crystallize. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Quantitative Data:
-
Yield: Typically 85-95%
-
Appearance: White crystalline solid
-
¹H NMR (D₂O): δ 3.55 (t, 2H), 3.40 (t, 2H), 3.05 (m, 4H), 2.25 (m, 2H), 1.80-1.60 (m, 6H).
-
Step 2: Synthesis of S-[3-(Piperidin-1-yl)propyl]isothiourea Hydrobromide
-
Materials:
-
1-(3-Bromopropyl)piperidine Hydrobromide (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve 1-(3-bromopropyl)piperidine hydrobromide and thiourea in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Quantitative Data:
-
Yield: Typically 90-98%
-
Appearance: White solid
-
¹³C NMR (D₂O): δ 171.5, 55.8, 54.2, 28.9, 26.7, 23.5, 22.1.
-
This intermediate can then be further reacted with various electrophiles to generate a library of N-substituted isothiourea derivatives as potential histamine H3 receptor antagonists.
Application 2: Synthesis of Ionizable Lipids for mRNA Delivery
This compound derivatives are valuable precursors for the synthesis of ionizable lipids, which are critical components of lipid nanoparticles (LNPs) used for the delivery of mRNA therapeutics. The piperidine headgroup can be designed to have a pKa that facilitates endosomal escape, a key step for effective mRNA delivery into the cytoplasm.
Mechanism of Ionizable Lipid-Mediated mRNA Delivery
Ionizable lipids are typically cationic at the acidic pH of the endosome, which promotes interaction with the endosomal membrane and subsequent disruption, allowing the mRNA payload to be released into the cytoplasm. At physiological pH, these lipids are neutral, which reduces toxicity and non-specific interactions in the bloodstream.
Experimental Protocol: Synthesis of a Piperidine-Based Ionizable Lipid
This protocol describes a general two-step synthesis of a piperidine-containing ionizable lipid starting from a derivative of this compound. For this example, we will use 6-(piperidin-1-yl)hexan-1-ol as the starting alcohol, which can be synthesized from piperidine and 6-bromohexan-1-ol.
Step 1: Synthesis of 6-(Piperidin-1-yl)hexan-1-ol
-
Materials:
-
Piperidine (1.2 eq)
-
6-Bromohexan-1-ol (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile
-
-
Procedure:
-
Combine 6-bromohexan-1-ol, piperidine, and potassium carbonate in acetonitrile.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Quantitative Data:
-
Yield: Typically 70-80%
-
Appearance: Colorless oil
-
Step 2: Esterification with a Hydrophobic Tail
-
Materials:
-
6-(Piperidin-1-yl)hexan-1-ol (1.0 eq)
-
Fatty acid (e.g., linoleic acid) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 6-(piperidin-1-yl)hexan-1-ol, the fatty acid, and DMAP in DCM.
-
Cool the solution to 0 °C and add EDC·HCl portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Quantitative Data:
-
Yield: Typically 60-75%
-
Appearance: Pale yellow oil
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The exact spectral data will vary depending on the fatty acid used.
-
Conclusion
This compound and its derivatives are valuable and versatile reagents in pharmaceutical synthesis. The protocols and data presented herein demonstrate their successful application in the development of histamine H3 receptor antagonists and ionizable lipids for mRNA delivery. The straightforward synthetic manipulations and the ability to introduce diverse functionalities make these building blocks highly attractive for the discovery and development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Notes and Protocols for the N-Alkylation of 1-Piperidinepropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepropanol is a valuable building block in medicinal chemistry and drug development, featuring a piperidine ring coupled with a propanol chain. The secondary amine of the piperidine moiety offers a prime site for functionalization through N-alkylation, allowing for the synthesis of a diverse range of derivatives with modified pharmacological properties. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.
The choice of method depends on several factors, including the desired alkyl group, the required reaction conditions, and the potential for side reactions. Direct alkylation is a straightforward approach but can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[1][2] Reductive amination offers a milder and often more selective alternative, minimizing the risk of over-alkylation.[1][2]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct N-alkylation of this compound using an alkyl halide in the presence of a base. The hydroxyl group of this compound is generally stable under these conditions and does not require protection.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.). If using a solid base like K₂CO₃, ensure it is finely powdered and dry.
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture. The slow addition helps to minimize the formation of quaternary ammonium salts.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide and the reaction temperature.
-
Upon completion, filter the reaction mixture to remove the inorganic salts if a solid base was used.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Data Presentation:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 24 | ~85 |
| Ethyl Bromide | K₂CO₃ | ACN | 70 | 12 | ~75-85 |
| Benzyl Bromide | K₂CO₃ | EtOH | 80 (Microwave) | 0.67 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details a one-pot, two-step procedure for the N-alkylation of this compound with an aldehyde or ketone and a reducing agent. This method is highly selective for mono-alkylation.[2]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, acetone)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1-1.5 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add the reducing agent (1.5 eq.) to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Data Presentation:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCE | Room Temp | 4 | ~80-90 |
| Acetone | NaBH₃CN | MeOH | Room Temp | 12 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Mandatory Visualization
Caption: Workflow for Direct N-Alkylation of this compound.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
Application Notes and Protocols for the Quantification of 1-Piperidinepropanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Piperidinepropanol, also known as 3-(piperidin-1-yl)propan-1-ol, is a chemical compound that serves as a building block in the synthesis of various pharmaceutical agents.[1] Its accurate quantification is essential for quality control of raw materials, monitoring chemical reactions, and in formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methods described are based on established analytical procedures for structurally similar piperidine-containing compounds and serve as a robust starting point for method development and validation.[2]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk materials and simple formulations. Since this compound lacks a strong native chromophore, direct UV detection at low wavelengths (e.g., ~210 nm) is proposed. For higher sensitivity and specificity, a pre-column derivatization approach can be employed to attach a UV-active moiety to the molecule.[3][4]
Experimental Protocol: Direct UV Detection
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH adjusted to 6.8 with phosphoric acid) in a 30:70 (v/v) ratio.[5] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 20 µL[5]
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL in the mobile phase.[5]
-
Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
5. Analysis and Calculation:
-
Inject the working standard solutions to establish a calibration curve by plotting the peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary (HPLC-UV)
The following table summarizes typical performance characteristics for a validated HPLC-UV method for piperidine-containing compounds.[3][4][5]
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.15 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[4] |
Workflow for HPLC Method
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, potentially after a derivatization step to improve its volatility and chromatographic peak shape.[6] This protocol describes a direct injection method.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (for drying, if needed)
2. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[7]
-
Data acquisition and processing software
3. Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1 µg/mL to 50 µg/mL) in the same solvent.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If necessary, dry the solution with anhydrous sodium sulfate and filter before injection.
5. Analysis and Calculation:
-
Inject the working standard solutions to build a calibration curve based on the peak area of a characteristic ion.
-
Perform a linear regression analysis.
-
Inject the sample preparation.
-
Quantify this compound in the sample using the established calibration curve.
Quantitative Data Summary (GC-MS)
The table below presents typical validation parameters for a quantitative GC-MS method.
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (%RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
Workflow for GC-MS Method
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust frameworks for the reliable quantification of this compound. The HPLC method is widely accessible and suitable for routine quality control, while the GC-MS method offers high specificity. It is imperative that any method based on these protocols be fully validated according to ICH guidelines to ensure its suitability for the intended purpose, confirming parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cmbr-journal.com [cmbr-journal.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepropanol is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed protocol for the determination of the chemical purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be robust and suitable for quality control and stability testing in a drug development setting.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Solubility | Soluble in water and organic solvents[1] |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample of this compound for analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm* |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
*Note: this compound lacks a strong chromophore. The detection wavelength of 210 nm is a starting point and may require optimization based on the sensitivity and baseline noise of the specific HPLC system.
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 90:10 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation
The analytical method should be validated in accordance with ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[5][6][7][8][9]
System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified by performing a system suitability test. Inject the Reference Standard Solution five times and evaluate the parameters against the acceptance criteria listed in Table 2.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
The specificity of the method should be demonstrated by showing that there is no interference from the diluent and potential impurities at the retention time of the this compound peak. Potential impurities could arise from the synthesis process, such as unreacted starting materials or by-products. For instance, if this compound is synthesized from methyl 3-(piperidin-1-yl)propionate, this starting material could be a potential impurity. Similarly, if pyridine derivatives are used in the synthesis, incompletely hydrogenated species could be present.
Linearity
The linearity of the method should be assessed by preparing a series of solutions of the this compound Reference Standard at different concentrations (e.g., from 50% to 150% of the nominal concentration). A plot of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy should be determined by analyzing samples with known amounts of this compound (e.g., by spiking a placebo with the reference standard at different concentration levels). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample solution on the same day. The RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for potential impurities should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should still meet the acceptance criteria.
Data Presentation and Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Example Data Summary for Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 5.8 | 1500 | 0.05 |
| This compound | 10.2 | 2995500 | 99.85 |
| Impurity 2 | 12.5 | 3000 | 0.10 |
| Total | 3000000 | 100.00 |
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical relationship of key parameters for HPLC method validation.
References
- 1. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols for the Derivatization of 1-Piperidinepropanol for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperidinepropanol is a chemical compound containing a piperidine ring and a propanol functional group.[1] For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often necessary.[2] This is because the polar hydroxyl (-OH) and the secondary amine (-NH-) groups can lead to poor chromatographic peak shape, thermal instability, and unwanted interactions with the GC column.[3] Derivatization replaces the active hydrogen in these functional groups with a less polar group, thereby increasing the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[4][5]
This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and acylation .
Derivatization Methods
The two most widely used derivatization methods for compounds containing hydroxyl and amine groups are silylation and acylation.[4]
-
Silylation: This method involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[4][6] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] A catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating reagent, especially for hindered hydroxyl groups.[3] Silyl derivatives are generally more volatile, less polar, and more thermally stable.[5]
-
Acylation: This method introduces an acyl group into the molecule, typically by reacting the analyte with an acid anhydride or an acyl halide.[9] Fluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used.[9][10] Acylated derivatives are often more stable than their silylated counterparts.[4]
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol details the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Hexane)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., 1 mg/mL in DCM).
-
Aliquot Transfer: Transfer 100 µL of the sample solution into a GC vial.
-
Solvent Evaporation (Optional): For concentrating the sample, the solvent can be evaporated to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. The excess of the derivatizing reagent ensures the reaction goes to completion.
-
Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds.
-
Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Workflow for Silylation of this compound
Caption: Silylation workflow for this compound.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of this compound using TFAA.
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Aprotic solvent (e.g., Ethyl Acetate, Toluene)
-
Base (e.g., Pyridine or Triethylamine)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., 1 mg/mL in ethyl acetate).
-
Aliquot Transfer: Transfer 100 µL of the sample solution into a GC vial.
-
Reagent Addition: Add 50 µL of a suitable solvent like toluene or ethyl acetate, 20 µL of a base (e.g., pyridine), and 50 µL of TFAA to the dried extract.[12][13]
-
Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds.
-
Reaction Incubation: Heat the vial at 70°C for 20 minutes.[13]
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation: Dry the sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.[12]
-
GC-MS Analysis: The derivatized sample is now ready for injection.
Workflow for Acylation of this compound
Caption: Acylation workflow for this compound.
GC-MS Parameters
The following table provides typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required to achieve the best chromatographic performance.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[15] |
| Injector Temperature | 250 °C[16] |
| Injection Mode | Splitless[15] |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV[14] |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| MS Transfer Line Temperature | 280 °C[14] |
| Scan Range | m/z 40-550 |
| Solvent Delay | 3-5 minutes |
Quantitative Data Summary
The following table summarizes expected performance characteristics for a validated GC-MS method for the quantitative analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Silylated Derivative (TMS) | Acylated Derivative (TFA) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.5-5 ng/mL |
| Limit of Quantitation (LOQ) | 5-25 ng/mL | 2-15 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Data Presentation
The choice between silylation and acylation will depend on the specific requirements of the analysis. Silylation is a very common and effective method for hydroxyl groups.[3] Acylation, particularly with fluorinated reagents, can enhance sensitivity for detectors like the Electron Capture Detector (ECD) and may offer improved stability.[9]
Logical Relationship of Derivatization and Analysis
Caption: Logic of derivatization for GC-MS analysis.
Conclusion
Derivatization of this compound through silylation or acylation is a critical step to enable robust and reliable analysis by GC-MS. The protocols and parameters provided in these application notes serve as a comprehensive guide for researchers to develop and implement effective analytical methods for this compound. Proper derivatization leads to significant improvements in chromatographic performance and analytical sensitivity.
References
- 1. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 2. jfda-online.com [jfda-online.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. benchchem.com [benchchem.com]
- 13. scholars.direct [scholars.direct]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and comparative data for the large-scale synthesis of 1-Piperidinepropanol, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols are designed to be scalable and adaptable to industrial production environments.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed for the production of this compound. The selection of a particular route for large-scale synthesis depends on factors such as cost of raw materials, reaction efficiency, safety, and environmental impact. A summary of the primary synthetic routes is presented below.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages for Large-Scale Synthesis | Disadvantages for Large-Scale Synthesis | Typical Yield |
| Route 1: Nucleophilic Substitution | Piperidine, 3-Chloro-1-propanol | Base (e.g., Na2CO3, K2CO3) | Cost-effective starting materials, straightforward reaction, good yield. | Potential for side reactions (e.g., elimination), requires careful control of temperature. | High |
| Route 2: Reductive Amination | Piperidine, 3-Hydroxypropionaldehyde | Reducing agent (e.g., H2/Catalyst like Ni, Pd/C), NaBH(OAc)3 | High atom economy, can be a one-pot reaction. | 3-Hydroxypropionaldehyde can be unstable, potential for over-reduction. | Moderate to High |
| Route 3: Reduction of Amide/Ester | 3-(Piperidin-1-yl)propanoic acid or its ester | Reducing agent (e.g., LiAlH4, NaBH4/I2) | High yields are achievable. | Use of expensive and hazardous reducing agents like LiAlH4 is not ideal for large-scale production. | High (lab-scale) |
Recommended Large-Scale Synthesis Protocol: Nucleophilic Substitution
This protocol details the synthesis of this compound from piperidine and 3-chloro-1-propanol. This method is recommended for its scalability, use of readily available and cost-effective reagents, and straightforward reaction conditions.
Materials and Equipment:
-
Reactants:
-
Piperidine
-
3-Chloro-1-propanol
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
-
Solvents:
-
Toluene
-
Water (deionized)
-
-
Other Reagents:
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, condenser, and temperature control
-
Addition funnel
-
Separatory funnel (for workup at smaller scales) or decanter
-
Rotary evaporator or distillation setup for solvent removal
-
Vacuum distillation apparatus
-
Experimental Procedure:
-
Reaction Setup:
-
Charge the reactor with piperidine (1.0 eq), sodium carbonate (1.5 eq), and toluene. The amount of toluene should be sufficient to ensure good stirring of the slurry.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
-
Addition of 3-Chloro-1-propanol:
-
Slowly add 3-chloro-1-propanol (1.2 eq), dissolved in a minimal amount of toluene, to the heated reaction mixture over a period of 2-3 hours. Maintain the reaction temperature between 90-100 °C.
-
The reaction is exothermic; control the addition rate to maintain the desired temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the mixture at 100-110 °C (reflux) for 8-12 hours.
-
Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material (piperidine) is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts (sodium carbonate and sodium chloride) and wash the filter cake with toluene.
-
Combine the filtrate and the toluene washings.
-
Wash the organic phase with water to remove any remaining inorganic salts and unreacted piperidine. A brine wash can be used to improve phase separation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to remove the toluene.
-
The crude this compound is then purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
-
Safety Precautions:
-
All operations should be conducted in a well-ventilated area or under a fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Piperidine is a flammable and corrosive liquid. 3-Chloro-1-propanol is toxic and an irritant. Handle with care.
-
The reaction is exothermic; ensure adequate cooling capacity is available.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the large-scale synthesis of this compound via the nucleophilic substitution route.
Caption: Workflow for the large-scale synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: 1-Piperidinepropanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Piperidinepropanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis of this compound involves the reduction of methyl 3-(piperidin-1-yl)propionate using a powerful reducing agent, typically lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[1][2] This method is effective but requires careful handling of the pyrophoric LAH and a well-controlled workup procedure.
Q2: What are the primary safety concerns when working with Lithium Aluminum Hydride (LAH)?
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite.[3][4] All reactions involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.[2] Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory. A safety screen is also highly recommended. Quenching of the reaction must be done with extreme caution, typically at low temperatures.[5][6]
Q3: My crude product is an oil. How can I best purify it?
This compound is a polar amino alcohol, which can make purification by standard column chromatography challenging due to potential streaking on silica gel.[7] If the product is an oil, vacuum distillation is a common purification method. Alternatively, the product can be converted to its hydrochloride salt by treating the free base with HCl in an appropriate solvent (e.g., diethyl ether or isopropanol).[8][9] The resulting salt is often a crystalline solid that can be purified by recrystallization, which can be more effective at removing certain impurities.[10] The free base can then be regenerated by treatment with a base.
Troubleshooting Guides
Low Product Yield
Problem: The yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting/Solution |
| Incomplete Reaction | Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting ester.[5] Extend reaction time or increase temperature: If starting material is still present, consider extending the reaction time or gently heating the reaction mixture (e.g., refluxing in THF), but be mindful of potential side reactions.[11] |
| Degradation of LAH | Use fresh LAH: The potency of LAH can decrease with improper storage. Use a freshly opened bottle or a standardized solution. Ensure anhydrous conditions: Moisture in the solvent or on the glassware will consume LAH, reducing the amount available for the reaction.[3] |
| Suboptimal LAH Stoichiometry | Use sufficient excess of LAH: For the reduction of an ester, a molar ratio of at least 0.5 equivalents of LAH (providing 2 equivalents of hydride) to the ester is theoretically required. In practice, using a slight excess (e.g., 1.5-2.0 equivalents of hydride) is common to ensure complete reduction.[2] |
| Product Loss During Workup | Optimize quenching procedure: The formation of gelatinous aluminum salts during the workup can trap the product, leading to low recovery.[12] Employ a careful quenching method, such as the Fieser workup (sequential addition of water, NaOH solution, and more water) or quenching with Rochelle's salt to obtain a granular precipitate that is easier to filter.[6][12][13] Thorough extraction: this compound has some water solubility. Ensure thorough extraction of the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[10] |
| Side Reactions | Control reaction temperature: Adding the ester solution to the LAH suspension at a controlled, low temperature (e.g., 0 °C) can minimize side reactions.[11] |
Formation of Emulsions During Extraction
Problem: A stable emulsion forms during the aqueous workup, making phase separation difficult and leading to product loss.
| Possible Cause | Troubleshooting/Solution |
| Presence of Surfactant-like Impurities | Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of a stable emulsion.[14][15] |
| High pH of the Aqueous Layer | Break the emulsion with salt: Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[14][16] Centrifugation: If a centrifuge is available, centrifuging the mixture is a very effective way to separate the layers.[15] Filtration: Filtering the emulsion through a pad of Celite or glass wool can sometimes help to break it up.[16] |
| Finely Divided Aluminum Salts | Proper quenching: A well-executed quenching procedure that results in a granular precipitate will minimize the formation of fine particles that can stabilize emulsions.[6] |
Experimental Protocols
Synthesis of this compound via LAH Reduction
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Methyl 3-(piperidin-1-yl)propionate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
LAH Suspension: Carefully add lithium aluminum hydride (1.5 - 2.0 molar equivalents of hydride) to anhydrous THF in the flask. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve methyl 3-(piperidin-1-yl)propionate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate should form.
-
Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or dichloromethane.
-
Extraction: Combine the filtrate and washings. If an aqueous layer is present, separate the layers. Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. azom.com [azom.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 1-Piperidinepropanol
Welcome to the technical support center for the Suzuki coupling of 1-Piperidinepropanol and related compounds. This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The Suzuki coupling of substrates containing a piperidine moiety, such as this compound, is prone to several common side reactions that can significantly lower the yield of the desired product. These include:
-
Catalyst Poisoning: The nitrogen atom in the piperidine ring can coordinate to the palladium catalyst, leading to deactivation. This is a common issue with nitrogen-containing heterocycles.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This side reaction consumes the boronic acid reagent and reduces the overall yield.
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur after oxidative addition, where the palladium complex may react with a hydride source in the reaction mixture.
Q2: How does the propanol group in this compound affect the Suzuki coupling reaction?
A2: The hydroxyl group on the propanol side chain can influence the reaction in several ways:
-
Coordination to Palladium: The oxygen of the hydroxyl group can potentially coordinate to the palladium center, which may influence the catalyst's reactivity and stability.
-
Reaction with Base: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This can alter the reaction conditions and potentially lead to side reactions.
-
Solubility: The polar hydroxyl group can affect the solubility of the substrate in common organic solvents, which may impact the reaction rate and overall yield.
Q3: My Suzuki coupling reaction with a this compound derivative is not working (low to no yield). What are the first things I should check?
A3: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial. Start by assessing these key parameters:
-
Inert Atmosphere: Ensure that the reaction was performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.
-
Reagent Quality: Verify the purity and stability of your reagents. Boronic acids, in particular, can degrade over time. Ensure your aryl halide is pure and the base is anhydrous if required by the protocol.
-
Catalyst Activity: Confirm that your palladium source and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst.
-
Solvent and Base Combination: The choice of solvent and base is critical and often interdependent. Ensure they are compatible with your substrates and that the base is sufficiently strong to promote transmetalation without causing degradation.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered during the Suzuki coupling of this compound and similar amino alcohol-containing substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Poisoning by the piperidine nitrogen. | 1. Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos can shield the palladium center and prevent strong coordination with the nitrogen. 2. Employ Palladium Precatalysts: Well-defined precatalysts can ensure the efficient generation of the active catalytic species. 3. Slow Addition: Adding the piperidine-containing substrate slowly to the reaction mixture can maintain a low concentration and reduce catalyst inhibition. |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure the palladium source is not old or decomposed. 2. Ensure Pd(0) Formation: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). | |
| Poor Solubility of starting materials. | 1. Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). 2. Increase Temperature: Carefully increase the reaction temperature to improve solubility. | |
| Significant Protodeboronation | Inappropriate Base or pH: Strong bases in aqueous media can accelerate protodeboronation. | 1. Use a Milder Base: Consider using weaker bases like K₂CO₃ or KF. 2. Anhydrous Conditions: Switching to anhydrous conditions can significantly reduce this side reaction as water is often the proton source. 3. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation. |
| High Reaction Temperature or Long Reaction Time | Optimize the reaction temperature and time to favor the desired cross-coupling over protodeboronation. | |
| High Levels of Homocoupling | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | 1. Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas. 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout. |
| Use of Pd(II) Precatalyst: Pd(II) species can directly mediate the homocoupling of boronic acids. | 1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄. 2. Add a Reducing Agent: A mild reducing agent can help to maintain the palladium in its Pd(0) state. | |
| Dehalogenation of Aryl Halide | Presence of a Hydride Source: Amines or alcohols in the reaction can sometimes act as hydride donors. | 1. Optimize Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. 2. Protecting Groups: If the piperidine N-H is present, consider protecting it (e.g., with a Boc group) to prevent it from participating in side reactions. |
Experimental Protocols
Below are representative experimental protocols. Note that optimal conditions will vary depending on the specific substrates used.
General Protocol for Suzuki Coupling of a Piperidine Derivative
This protocol is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the piperidine-containing boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Key Side Reaction Pathways
Caption: Major side reaction pathways in the Suzuki coupling of piperidine-containing substrates.
References
Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives
Welcome to the Technical Support Center for the functionalization of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of piperidines, a critical transformation in medicinal chemistry and materials science. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you prevent the common issue of over-alkylation and the formation of undesired quaternary ammonium salts.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of piperidine derivatives and why is it a problem?
A1: Over-alkylation is a common side reaction during the N-alkylation of a secondary amine, like piperidine, where the initially formed tertiary amine undergoes a second alkylation to form a quaternary ammonium salt.[1][2] This is problematic because the quaternary salt is often a highly water-soluble byproduct, which can complicate purification and lead to lower yields of the desired mono-alkylated product.[2]
Q2: What are the primary factors that contribute to the over-alkylation of piperidine?
A2: Several factors can promote the formation of quaternary ammonium salts:
-
Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event.[2]
-
Reactivity of the Alkylating Agent: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation.[1]
-
Nucleophilicity of the Tertiary Amine: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it more susceptible to a second alkylation.[2]
-
Reaction Conditions: The choice of solvent, temperature, and base can influence the relative rates of mono- and di-alkylation.[2]
Q3: How can I control the stoichiometry to minimize over-alkylation?
A3: To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. One common strategy is to use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide).[3] Another effective technique is the slow addition of the alkylating agent to the reaction mixture using a syringe pump.[4] This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.[5]
Q4: What is reductive amination, and why is it a good alternative to direct alkylation?
A4: Reductive amination is a two-step, often one-pot, method that involves the reaction of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[6] This method is an excellent alternative to direct alkylation with alkyl halides because it avoids the formation of quaternary ammonium salts.[2][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion over the carbonyl compound.[6]
Q5: When should I consider using a protecting group strategy?
A5: A protecting group strategy is particularly useful when dealing with piperidine derivatives that have other reactive functional groups or when high selectivity for mono-alkylation at a specific nitrogen is required, especially in molecules with multiple amine groups like 4-aminomethylpiperidine.[7] The most common approach involves protecting one amine group, often with a tert-butoxycarbonyl (Boc) group, performing the alkylation on the unprotected nitrogen, and then removing the protecting group.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a significant amount of quaternary ammonium salt. | Over-alkylation of the piperidine nitrogen.[1] | - Optimize Stoichiometry: Use a slight excess of piperidine (1.1-1.2 eq.) relative to the alkylating agent.[3] - Slow Addition: Add the alkylating agent slowly using a syringe pump.[4] - Lower Temperature: Reducing the reaction temperature can help control the rate of the second alkylation.[3] - Consider Reductive Amination: This method inherently avoids over-alkylation.[2][6] |
| Low or no product yield. | - Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides.[5] - Poor Solubility of Reagents: The base or other reactants may not be soluble in the chosen solvent.[5] - Inappropriate Base: The base may not be strong enough to neutralize the acid formed during the reaction.[5] | - Use a More Reactive Alkylating Agent: Switch from a chloride to a bromide or iodide.[5] - Change Solvent: Use a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[5] - Select a Suitable Base: For simple alkylations, K₂CO₃ or Cs₂CO₃ are effective. For more challenging substrates, consider a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[5] |
| Reaction is slow or does not go to completion. | The piperidine starting material may be protonated by the acid (HX) generated during the reaction, rendering it non-nucleophilic.[2] | Incorporate a Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid as it is formed.[1][2] |
| Difficulty in separating the product from the quaternary salt byproduct. | The quaternary ammonium salt is often highly water-soluble.[2] | Aqueous Work-up: During the work-up, the desired tertiary amine can often be extracted into an organic solvent after basifying the aqueous layer, while the quaternary salt remains in the aqueous phase.[4] |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of a Piperidine Derivative
| Entry | Alkylation Method | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) |
| 1 | Direct Alkylation | Benzyl Bromide (1.0) | K₂CO₃ (2.0) | ACN | 80 | 12 | 85[5] |
| 2 | Direct Alkylation | Benzyl Bromide (1.0) | Cs₂CO₃ (2.0) | ACN | 80 | 8 | 92[5] |
| 3 | Direct Alkylation | Ethyl Iodide (1.1) | DIPEA (1.5) | ACN | RT | 24 | ~70[4] |
| 4 | Reductive Amination | Benzaldehyde (1.1) | N/A | DCE | RT | 12 | >95 |
| 5 | Direct Alkylation (Slow Addition) | Methyl Iodide (1.1) | None | ACN | RT | 4 | High (Qualitative)[4] |
Yields are representative and can vary based on the specific piperidine derivative and reaction scale.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Controlled Stoichiometry
This protocol describes a general procedure for the mono-N-alkylation of a piperidine derivative using an alkyl halide, optimized to minimize over-alkylation.
Materials:
-
Piperidine derivative (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
To the flask, add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Add the base (1.5-2.0 eq. of K₂CO₃).
-
Begin stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours, preferably using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine derivative with a carbonyl compound using sodium triacetoxyborohydride, a method that avoids over-alkylation.[6]
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[6]
Visualizations
Caption: Reaction pathway showing the formation of the desired tertiary amine and the undesired quaternary ammonium salt.
Caption: A decision-making workflow for troubleshooting the over-alkylation of piperidine derivatives.
References
Technical Support Center: Purification of 1-Piperidinepropanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Piperidinepropanol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My purified this compound is a yellow oil. What causes this discoloration and how can I remove it?
Answer: A yellow tint in this compound often indicates the presence of oxidation products or residual impurities from the synthesis. The basic nature of the piperidine nitrogen can make it susceptible to oxidation.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, methanol) and add a small amount of activated charcoal. Stir the mixture at room temperature for 30-60 minutes, then filter through Celite or a fine filter paper to remove the charcoal. The solvent can then be removed under reduced pressure.
-
Distillation: Vacuum distillation is an effective method for removing colored impurities and other non-volatile materials. Due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent degradation.
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel or alumina can be employed. It is crucial to use a solvent system that effectively separates the desired product from the colored impurities. Often, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine) is successful.
Question 2: I am observing significant peak tailing during HPLC analysis of my purified this compound. What is the cause and how can I improve the peak shape?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based HPLC columns.[1] The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface, leading to poor peak symmetry.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with your compound for binding to the silanol groups.[1]
-
Use a Different Column:
-
End-capped Columns: Use a column where the residual silanol groups have been "end-capped" to reduce their acidity.
-
Polymer-based Columns: These columns are more stable at higher pH and can be a good alternative for the analysis of basic compounds.
-
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, reducing their interaction with the protonated piperidine nitrogen. However, be mindful of the pH limitations of your column.
Question 3: My recovery of this compound is low after column chromatography on silica gel. What are the potential reasons and solutions?
Answer: Low recovery from a silica gel column is often due to the strong, sometimes irreversible, binding of the basic this compound to the acidic stationary phase.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic additive like triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]
-
Reversed-Phase Chromatography (C18): If the compound and its impurities have sufficient non-polar character, reversed-phase chromatography can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring the piperidine nitrogen is protonated.[1]
-
-
Solvent Polarity: Ensure your elution solvent is polar enough to effectively move the compound down the column. A gradient elution might be necessary.
Frequently Asked Questions (FAQs)
What are the common impurities in a typical synthesis of this compound?
Common impurities can include:
-
Unreacted starting materials: Such as piperidine and 3-chloro-1-propanol or other alkylating agents.
-
Byproducts: Arising from side reactions.
-
Oxidation products: Leading to discoloration.
-
Residual Solvents: From the reaction or workup.
-
Water: Especially after aqueous workup steps.
What is the recommended method for drying this compound?
For removing bulk water after an aqueous workup, the crude product can be dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. For trace amounts of water, azeotropic distillation with a solvent like toluene can be effective. Pre-drying with solid potassium hydroxide (KOH) pellets before distillation is a common practice for piperidine derivatives.
Which analytical techniques are suitable for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination. A reversed-phase C18 column with a buffered mobile phase (often with a basic modifier) and UV detection is commonly used.[2]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities. Due to the polarity of the hydroxyl group, derivatization might be necessary to improve peak shape and volatility.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS, LC-MS), it is invaluable for identifying unknown impurities.[2]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Vacuum Distillation | Separation based on boiling point differences. | Effective for removing non-volatile and some colored impurities. Good for large quantities. | Potential for thermal degradation if not performed under sufficient vacuum. May not separate impurities with similar boiling points. | 95-98% |
| Recrystallization (of a solid derivative) | Differential solubility of the compound and impurities in a solvent. | Can yield very high purity material. Cost-effective. | Not applicable to oils unless a suitable solid derivative can be made and reversed. Yield losses can be significant. | >99% |
| Column Chromatography (Silica/Alumina) | Separation based on differential adsorption to a stationary phase. | High resolution for separating closely related impurities. Adaptable to different scales. | Can be time-consuming and solvent-intensive. Potential for low recovery of basic compounds on silica. | 98-99.5% |
Table 2: Typical HPLC and GC Parameters for Purity Analysis of Piperidine Derivatives
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column for polar analytes (e.g., DB-WAX) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Triethylamine | Helium or Nitrogen |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Temperature | Ambient | Temperature gradient (e.g., 60°C to 220°C) |
Note: These are starting parameters and may require optimization for this compound.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Drying: If the crude this compound contains significant water, pre-dry it by stirring over anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For more rigorous drying, stir over potassium hydroxide pellets for several hours and then decant.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a short path distillation head for high-boiling liquids.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 94-95 °C at 0.5 mmHg).
-
Analysis: Analyze the collected fraction for purity using HPLC or GC.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Solvent Selection: Choose a suitable stationary phase (e.g., silica gel or alumina). Select an appropriate solvent system through thin-layer chromatography (TLC) analysis. For silica gel, a mixture of ethyl acetate and hexane with 0.5-1% triethylamine is a good starting point.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
optimizing temperature for 1-Piperidinepropanol reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-Piperidinepropanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and use of this compound.
Issue 1: Low Yield in the Synthesis of this compound via LAH Reduction
Q: My yield of this compound from the lithium aluminum hydride (LAH) reduction of methyl 3-(piperidin-1-yl)propanoate is consistently low. What are the potential causes and solutions?
A: Low yields in LAH reductions can stem from several factors related to temperature, reagent quality, and reaction workup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion. While the reaction is typically stirred for 2 hours at room temperature, you can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction. |
| Degradation of LAH | Lithium aluminum hydride is highly reactive with moisture. Ensure you are using freshly opened LAH or LAH from a properly stored container. The reagent should be a fine, white to grey powder. Clumps may indicate deactivation. |
| Improper Quenching | The quenching process is highly exothermic and improper temperature control can lead to side reactions or degradation of the product. Always perform the quench at 0°C with slow, dropwise addition of water and sodium hydroxide solution. |
| Product Loss During Workup | This compound is a polar amino alcohol and may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) from the aqueous layer after quenching and filtration. |
Troubleshooting Workflow for Low Yield in LAH Reduction
troubleshooting low conversion in 1-Piperidinepropanol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1-Piperidinepropanol, particularly addressing the challenge of low conversion.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is the reduction of a methyl 3-(piperidin-1-yl)propionate precursor.[1] This reaction typically utilizes a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1]
Q2: What are the primary applications of this compound?
This compound is a versatile building block in organic synthesis. It is used in the preparation of various pharmaceutical compounds and serves as a reactant in several important chemical reactions, including the Mitsunobu reaction and Suzuki coupling.[2][3] It is a key intermediate for the synthesis of histamine H3 receptor antagonists, protein lysine methyltransferase G9a inhibitors, and serotonin-4 receptor antagonists.[2][3]
Q3: What are the key reagents and their roles in this synthesis?
-
Methyl 3-(piperidin-1-yl)propionate: The starting ester that is reduced to the corresponding alcohol.
-
Lithium Aluminum Hydride (LAH): A potent reducing agent that provides the hydride ions necessary to reduce the ester functional group to an alcohol.[1]
-
Anhydrous Tetrahydrofuran (THF): An inert, anhydrous solvent required to dissolve the reactants and facilitate the reaction while preventing the decomposition of the moisture-sensitive LAH.[1]
-
Water and Sodium Hydroxide Solution: Used during the work-up process to quench the excess LAH and precipitate aluminum salts, allowing for easier isolation of the final product.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting ester and the appearance of the product, this compound.
Troubleshooting Guide: Low Conversion
Low conversion is a frequent challenge in the synthesis of this compound. The following guide provides potential causes and actionable solutions to improve your reaction yield.
Issue 1: Incomplete Reaction or No Reaction
| Potential Cause | Suggested Solution |
| Inactive Lithium Aluminum Hydride (LAH) | LAH is highly reactive and can decompose upon exposure to moisture. Use freshly opened, high-quality LAH. Ensure proper storage in a desiccator. |
| Presence of Moisture | LAH reacts violently with water. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents.[1] |
| Insufficient Amount of LAH | A stoichiometric excess of LAH is typically required for complete reduction. A common protocol uses approximately 2 equivalents of LAH to the ester.[1] Consider a modest increase in the molar ratio of LAH if incomplete conversion is observed. |
| Low Reaction Temperature | While the initial addition of LAH is often done at 0 °C for safety, the reaction is typically warmed to room temperature to ensure it proceeds to completion.[1] Ensure the reaction is allowed to stir at room temperature for an adequate amount of time (e.g., 2 hours).[1] |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Overheating During LAH Addition | The dropwise addition of the ester solution to the LAH suspension should be slow to control the exothermic reaction.[1] Maintaining a low temperature (0 °C) during addition minimizes the formation of side products. |
| Impure Starting Material | Impurities in the starting methyl 3-(piperidin-1-yl)propionate can lead to the formation of byproducts. Ensure the purity of the starting material through techniques like distillation or chromatography before use. |
Issue 3: Product Loss During Work-up
| Potential Cause | Suggested Solution |
| Improper Quenching of LAH | The sequential addition of water, aqueous NaOH, and then more water is a critical step to form a granular precipitate of aluminum salts that can be easily filtered.[1] Follow the established quenching procedure carefully to avoid the formation of a gelatinous precipitate that can trap the product. |
| Incomplete Extraction of the Product | After filtration of the aluminum salts, ensure the filtrate is thoroughly concentrated to recover the this compound. The resulting oily product can be further purified if necessary.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on a commonly cited synthetic method.[1]
Materials:
-
Methyl 3-(piperidin-1-yl)propionate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Purified water
-
Three-necked flask equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Add anhydrous THF (80 mL) to a dry three-necked flask under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
LAH Addition: Carefully add LAH (3.5 g, 93.4 mmol) to the cooled THF in portions.
-
Ester Addition: Slowly add a solution of methyl 3-(piperidin-1-yl)propionate (8.0 g, 46.7 mmol) in THF dropwise to the LAH suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add purified water (10 mL), 15% aqueous NaOH solution (10 mL), and then purified water (30 mL) to quench the excess LAH.
-
Isolation: A white solid will precipitate. Remove the solid by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain this compound as a yellow oily product (yield ~4.0 g). The product can be used in subsequent steps without further purification.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Managing Impurities in 1-Piperidinepropanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Piperidinepropanol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
N-alkylation of piperidine with a 3-halopropanol: This is a common and straightforward method involving the reaction of piperidine with a reagent like 3-chloro-1-propanol in the presence of a base.
-
Reductive amination: This method involves the reaction of piperidine with 3-hydroxypropionaldehyde in the presence of a reducing agent.
Q2: What are the potential process-related impurities in this compound synthesis?
A2: Process-related impurities can arise from starting materials, intermediates, byproducts, and reagents. The potential impurities depend on the synthetic route used.
-
From N-alkylation with 3-chloro-1-propanol:
-
Unreacted piperidine
-
Unreacted 3-chloro-1-propanol
-
Over-alkylation product: 1,1-bis(3-hydroxypropyl)piperidinium chloride (a quaternary ammonium salt)
-
-
From Reductive Amination:
-
Unreacted piperidine
-
Unreacted 3-hydroxypropionaldehyde
-
Byproducts from side reactions of the aldehyde, such as aldol condensation products.
-
Q3: What types of degradation products can be expected from this compound?
A3: Forced degradation studies under various stress conditions can help identify potential degradation products.[1][2] The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The alcohol functional group could also undergo oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions.
Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A4: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. ICH Q3A(R2) specifies the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
GC-MS analysis shows peaks corresponding to the molecular weight of piperidine or 3-chloro-1-propanol.
-
¹H NMR spectrum shows characteristic signals of piperidine or 3-chloro-1-propanol.
Possible Causes:
-
Incorrect stoichiometry of reactants.
-
Insufficient reaction time or temperature.
-
Inefficient purification.
Solutions:
-
Optimize Reaction Conditions: Ensure the molar ratio of reactants is correct. If piperidine is in excess, it will likely be present as an impurity. Consider adjusting the reaction time and temperature to drive the reaction to completion.
-
Improve Purification:
-
Distillation: this compound has a higher boiling point than piperidine and 3-chloro-1-propanol, allowing for separation by fractional distillation under reduced pressure.
-
Extraction: Perform an acidic wash (e.g., with dilute HCl) to remove unreacted piperidine by converting it to its water-soluble hydrochloride salt. Subsequently, neutralize the aqueous layer and extract the product.
-
Issue 2: High Levels of the Over-alkylation Impurity
Symptom:
-
A peak corresponding to the mass of 1,1-bis(3-hydroxypropyl)piperidinium ion is observed in LC-MS analysis.
-
Complex multiplets in the ¹H NMR spectrum that do not correspond to the desired product.
Possible Cause:
-
The initially formed this compound acts as a nucleophile and reacts with another molecule of 3-chloro-1-propanol. This is more likely to occur if the alkylating agent is used in large excess or if the reaction temperature is too high.
Solutions:
-
Control Stoichiometry: Use a slight excess of piperidine relative to 3-chloro-1-propanol to favor the formation of the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Add the 3-chloro-1-propanol solution dropwise to the piperidine solution to maintain a low concentration of the alkylating agent throughout the reaction.
-
Moderate Reaction Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second alkylation step.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Source | Analytical Detection Method |
| Piperidine | C₅H₁₁N | Unreacted starting material | GC-MS, ¹H NMR |
| 3-Chloro-1-propanol | C₃H₇ClO | Unreacted starting material | GC-MS, ¹H NMR |
| 1,1-bis(3-hydroxypropyl)piperidinium chloride | C₁₁H₂₄ClNO₂ | Over-alkylation byproduct | LC-MS, ¹H NMR |
| This compound N-oxide | C₈H₁₇NO₂ | Oxidative degradation product | LC-MS |
Table 2: ICH Q3A(R2) Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake, whichever is lower | 0.15% or 1.0 mg per day total daily intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-alkylation
Materials:
-
Piperidine
-
3-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperidine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add 3-chloro-1-propanol (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: HPLC Method for Purity Analysis of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a concentration of approximately 1 mg/mL.
Protocol 3: GC-MS Method for Identification of Volatile Impurities
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 35-500 amu
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: N-alkylation synthesis of this compound and formation of the over-alkylation impurity.
Caption: A logical workflow for troubleshooting impurities in this compound production.
References
Technical Support Center: Catalyst Selection for 1-Piperidinepropanol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient synthesis of 1-Piperidinepropanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: this compound is typically synthesized via two main routes. The first is the N-alkylation of piperidine with a 3-carbon electrophile like 3-chloro-1-propanol. This reaction often requires a base and may be accelerated by a catalyst. The second common method is the reduction of a carbonyl compound, such as methyl 3-(piperidin-1-yl)propionate, using a reducing agent, which can be considered a stoichiometric reaction but is a key synthetic step.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The choice depends on your specific needs. Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions.[1] However, they can be difficult to separate from the reaction mixture.[2] Heterogeneous catalysts are in a different phase (typically solid) from the liquid or gas-phase reactants, which simplifies catalyst separation and recycling.[1][2] For industrial applications, heterogeneous catalysts are often preferred due to their stability and ease of handling.
Q3: What is the role of a base in the N-alkylation of piperidine?
A3: A base is crucial in the N-alkylation of piperidine to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct.[3] Without a base, the reaction will slow down as the piperidine starting material is converted into its ammonium salt, which is less nucleophilic.[3] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines like triethylamine (Et₃N).[1][3]
Q4: Can a phase-transfer catalyst (PTC) be used for synthesizing this compound?
A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in reactions where the reactants are in different phases (e.g., a solid inorganic base and an organic solvent).[4] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile (or base) from the aqueous/solid phase to the organic phase where the reaction occurs, potentially increasing the reaction rate.[4]
Q5: What are common side reactions to be aware of during the synthesis of this compound?
A5: A common side reaction in the N-alkylation of piperidine is the formation of a disubstituted byproduct, where the electrophile reacts with the newly formed this compound. In the case of using a halide like 3-chloro-1-propanol, another potential side reaction is the formation of a quaternary ammonium salt if the product reacts further with the alkylating agent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My N-alkylation reaction of piperidine with 3-chloropropanol is giving a very low yield. What are the possible causes and solutions?
-
Answer: Low yield can be attributed to several factors:
-
Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides.[5]
-
Solution: Consider switching to 3-bromo-1-propanol or adding a catalytic amount of sodium or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ.
-
-
Inadequate Base: The base may not be strong enough or may be poorly soluble in the reaction medium.
-
Solution: Switch to a stronger or more soluble base. For example, if using sodium bicarbonate, consider potassium carbonate.[3] Ensure the base is finely powdered to maximize surface area.
-
-
Poor Solubility of Reagents: If the reactants are not well-dissolved, the reaction rate will be slow.
-
Solution: Choose a solvent that dissolves all reactants well. Polar aprotic solvents like DMF or acetonitrile are often good choices for N-alkylation reactions.[3]
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Increase the reaction temperature. Monitoring the reaction by TLC or GC-MS at different temperatures can help identify the optimal condition.[5]
-
-
Issue 2: Formation of a Significant Amount of Byproduct
-
Question: I am observing a significant amount of a higher molecular weight byproduct in my reaction. How can I minimize this?
-
Answer: This is likely due to the formation of a quaternary ammonium salt, where the this compound product reacts with another molecule of the alkylating agent.
-
Solution 1: Use an Excess of Piperidine: Employing a 2 to 5-fold excess of piperidine can statistically favor the reaction of the alkylating agent with the starting amine rather than the product.
-
Solution 2: Slow Addition of the Alkylating Agent: Adding the 3-chloropropanol slowly to the reaction mixture, especially at a lower temperature, can help maintain a low concentration of the alkylating agent and minimize the secondary reaction.[3]
-
Issue 3: Catalyst Deactivation
-
Question: My heterogeneous catalyst (e.g., Pd/C in a related reduction) seems to lose activity over time or upon reuse. Why is this happening and what can I do?
-
Answer: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or solvent. The nitrogen atom in piperidine itself can sometimes act as a ligand and poison the metal catalyst.
-
Solution: Ensure high purity of all reagents and solvents. Pre-treating the reagents to remove potential poisons may be necessary.
-
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.
-
Solution: The catalyst may need to be regenerated, which can sometimes be achieved by controlled oxidation to burn off the coke, followed by re-reduction.
-
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature to minimize sintering.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Methyl 3-(piperidin-1-yl)propionate
This protocol is based on the reduction of an ester to an alcohol.
-
Materials:
-
Methyl 3-(piperidin-1-yl)propionate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous NaOH solution
-
Purified water
-
-
Equipment:
-
Dry three-necked flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Add anhydrous THF (80 mL) to a dry three-necked flask and cool the system to 0 °C using an ice bath.
-
Carefully add LiAlH₄ (3.5 g, 93.4 mmol) to the flask in portions.
-
Slowly add a solution of methyl 3-(piperidin-1-yl)propionate (8.0 g, 46.7 mmol) in THF dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Upon completion (monitor by TLC), cool the mixture back to 0 °C.
-
To quench the reaction, slowly and carefully add purified water (10 mL), followed by 15% aqueous NaOH solution (10 mL), and then more purified water (30 mL).
-
A white solid will precipitate. Remove the solid by filtration.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a yellow oily product (yield approx. 4.0 g).[6]
-
Protocol 2: General Procedure for N-Alkylation of Piperidine with 3-Chloropropanol
This is a general protocol for N-alkylation and may require optimization.
-
Materials:
-
Piperidine
-
3-Chloropropanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
(Optional) Potassium iodide (KI)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and the solvent (e.g., DMF).
-
(Optional) Add a catalytic amount of potassium iodide (0.1 equivalents).
-
Add 3-chloropropanol (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for several hours to overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Catalyst Performance Data
The following table summarizes representative data for conditions used in the N-alkylation of piperidine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst/Promoter | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| None | K₂CO₃ | DMF | 70-80 | 12-16 | Moderate to Good | A common method for N-alkylation with alkyl halides.[7] |
| KI (catalytic) | K₂CO₃ | Acetonitrile | Reflux | 12 | Good | KI facilitates the reaction of less reactive alkyl chlorides/bromides.[5] |
| None | DIPEA | DMF | 85 | 3 | 40-70 | DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic organic base.[1] |
| Phase Transfer Catalyst (e.g., TEBA) | NaOH (aq) | Dichloromethane | Room Temp | 48 | Good to Excellent | Useful for reactions with separate aqueous and organic phases.[8] |
Visualizations
Below are diagrams illustrating key workflows for catalyst selection and troubleshooting in this compound synthesis.
Caption: A general experimental workflow for screening catalysts and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Catalysis | Véronique Gouverneur Research Group [gouverneurgroup.web.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 104-58-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedure for 1-Piperidinepropanol Reaction Mixture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the workup of the 1-Piperidinepropanol reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of this compound, synthesized via common routes such as the reduction of a piperidine propionate ester with lithium aluminum hydride (LAH) or the N-alkylation of piperidine with a 3-halopropanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction. - Product loss during aqueous extraction due to its water solubility. - Inefficient extraction. - Product degradation during workup (e.g., exposure to strong acid/base for extended periods). | - Monitor the reaction to completion using TLC or GC-MS before initiating workup. - "Salt out" the product from the aqueous layer by saturating it with NaCl before extraction.[1] - Perform multiple extractions (3-4 times) with a suitable organic solvent. - Minimize the time the product is in contact with acidic or basic aqueous solutions. |
| Formation of a Stable Emulsion During Extraction | - Presence of fine solid particles. - High concentration of basic compounds, especially when using chlorinated solvents. - Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. - Filter the entire mixture through a pad of Celite®. - If using a chlorinated solvent with a basic solution, consider neutralizing or slightly acidifying the aqueous layer before extraction. - Gently invert the separatory funnel instead of vigorous shaking. |
| Product Contaminated with Unreacted Starting Material (Piperidine or 3-Halopropanol) | - Incomplete reaction. - Inefficient purification. | - For unreacted piperidine, perform an acid wash (e.g., with dilute HCl) to protonate and extract it into the aqueous layer. - For unreacted 3-halopropanol, perform multiple aqueous washes. - Purify the crude product by vacuum distillation or column chromatography. |
| Product Contaminated with Over-alkylation Byproduct (Quaternary Ammonium Salt) | - This is a common side product in N-alkylation reactions.[2] | - The quaternary ammonium salt is highly polar and will preferentially partition into the aqueous layer during extraction. Ensure thorough mixing and separation of layers. - If the salt precipitates, it can be removed by filtration. |
| Product is an Oil and Difficult to Purify by Recrystallization | - this compound is a liquid at room temperature. | - Purification is typically achieved by vacuum distillation. - For crystalline derivatives, consider converting the amino alcohol to its hydrochloride salt, which can then be recrystallized. |
| Streaking on Silica Gel Column During Chromatographic Purification | - The basic nature of the piperidine nitrogen interacts strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress this interaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: For routine purification, vacuum distillation is often the most effective method to obtain pure this compound, which is a liquid at room temperature. If the crude product contains significant amounts of non-volatile or basic/acidic impurities, an initial acid-base extraction is highly recommended to remove these before distillation.
Q2: How can I be sure that all of my this compound has been extracted from the aqueous layer?
A2: Due to the presence of the hydroxyl group and the basic nitrogen, this compound has some water solubility. To maximize extraction efficiency, perform multiple extractions (at least three) with an organic solvent. Additionally, "salting out" by saturating the aqueous layer with sodium chloride can decrease the solubility of the product in the aqueous phase and drive it into the organic layer.[1]
Q3: I performed an acid wash to remove basic impurities. How do I recover my this compound from the acidic aqueous layer?
A3: To recover your product, you need to neutralize the acidic aqueous layer with a base, such as sodium hydroxide or potassium carbonate, until it is basic (pH > 10). This will deprotonate the piperidinium salt, regenerating the free base of this compound. You can then extract the product back into an organic solvent.
Q4: My TLC analysis shows multiple spots after the reaction. What are the likely impurities?
A4: The impurities will depend on the synthetic route.
-
For LAH reduction: You may have unreacted starting ester or partially reduced intermediates.
-
For N-alkylation: Common impurities include unreacted piperidine, unreacted 3-halopropanol, and the over-alkylation product (a quaternary ammonium salt).[2]
Q5: Can I use column chromatography to purify this compound?
A5: Yes, but it can be challenging due to the basicity of the molecule, which can lead to streaking on standard silica gel. It is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to obtain better separation.
Experimental Protocols
Protocol 1: Workup and Purification after LAH Reduction of Methyl 3-(piperidin-1-yl)propanoate
This protocol is adapted from a standard Fieser workup for LAH reactions.[3]
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water dropwise to quench the excess LAH. A vigorous reaction with hydrogen gas evolution will occur. Continue adding water until the bubbling subsides.
-
Next, add a 15% aqueous solution of sodium hydroxide dropwise.
-
Finally, add more water. A granular white precipitate of aluminum salts should form.
-
-
Isolation of the Crude Product:
-
Stir the mixture at room temperature for 30 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.
-
Wash the filter cake with the reaction solvent (e.g., THF or diethyl ether).
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
-
Protocol 2: Workup and Purification after N-Alkylation of Piperidine with 3-Chloro-1-propanol
-
Initial Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the reaction mixture to remove it.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.
-
Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and shake the funnel. The this compound will be protonated and move into the aqueous layer.
-
Separate the layers and save the aqueous layer.
-
Wash the organic layer with another portion of dilute HCl to ensure complete extraction of the product.
-
Combine the acidic aqueous layers.
-
-
Isolation of the Pure Product:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts.
-
-
Final Purification:
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting product can be further purified by vacuum distillation if necessary.
-
Data Presentation
The following table provides an illustrative comparison of expected outcomes for the different workup procedures. Actual yields and purities will vary depending on the specific reaction conditions and scale.
| Synthetic Route | Workup Procedure | Typical Yield Range | Expected Purity | Key Advantages | Potential Drawbacks |
| LAH Reduction | Fieser Workup & Distillation | 60-80% | >98% | Simple filtration to remove inorganic salts. | Requires careful handling of reactive LAH and quenching step. |
| N-Alkylation | Simple Aqueous Wash & Distillation | 50-70% | 90-95% | Quick and straightforward. | May not effectively remove basic impurities or over-alkylation products. |
| N-Alkylation | Acid-Base Extraction & Distillation | 65-85% | >99% | Excellent for removing both acidic and basic impurities, including unreacted piperidine and over-alkylation byproducts. | More time-consuming and involves multiple extraction steps. |
Visualizations
References
stability issues of 1-Piperidinepropanol under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Piperidinepropanol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: this compound, a tertiary amine with a primary alcohol functional group, is generally expected to be stable in mildly acidic to neutral pH ranges (pH 4-7). In this range, the piperidine nitrogen is protonated, forming a more stable piperidinium salt. However, under strongly acidic conditions (pH < 4), particularly with elevated temperatures, the molecule can be susceptible to degradation. The primary concerns are potential oxidation of the tertiary amine and, to a lesser extent, acid-catalyzed dehydration of the propanol side chain.
Q2: What are the likely degradation pathways for this compound under acidic stress?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, based on its chemical structure, two main degradation pathways can be proposed under forced acidic conditions:
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Further oxidation under harsh conditions could potentially lead to ring-opening products.[1]
-
Dehydration of the Propanol Side Chain: Although less likely under mild acidic conditions, strong acids and high temperatures can catalyze the elimination of water from the propanol side chain, leading to the formation of an unsaturated product, 1-(prop-2-en-1-yl)piperidine.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.
Q4: What are the recommended storage conditions for this compound solutions to minimize degradation?
A4: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C).
-
Protect solutions from light.
-
If possible, buffer the solution to a mildly acidic or neutral pH (4-7).
-
Use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Perform a forced degradation study to confirm if the new peaks correspond to degradation products. 2. Re-evaluate sample preparation and storage conditions (temperature, light exposure, pH). |
| Decrease in the main peak area of this compound over time | Compound degradation. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the effect of individual stress factors (e.g., acid concentration, temperature) to identify the primary cause of degradation. |
| Precipitate formation in acidic solution | Formation of a less soluble salt or degradation product. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; the protonated form or degradation products may have different solubility profiles. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To investigate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water and acetonitrile
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24, 48, and 72 hours.
-
-
Time Point Sampling: At each time point, withdraw an aliquot from each stressed solution.
-
Neutralization: Neutralize the aliquot with an equivalent amount of NaOH.
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
-
Control Sample: Analyze an unstressed sample of this compound at each time point for comparison.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Presentation
The results of a forced degradation study can be summarized in a table to easily compare the extent of degradation under different conditions.
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 98.5 | 0.8 | Not Detected | 1.5 | 100.0 |
| 48 | 97.2 | 1.5 | Not Detected | 2.8 | 100.0 | |
| 72 | 95.8 | 2.6 | 0.3 | 4.2 | 100.0 | |
| 1 M HCl, 60°C | 24 | 92.1 | 5.2 | 1.1 | 7.9 | 100.0 |
| 48 | 85.6 | 9.8 | 2.5 | 14.4 | 100.0 | |
| 72 | 78.3 | 14.5 | 4.1 | 21.7 | 100.0 |
Visualizations
Caption: Inferred degradation pathways of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
Caption: A troubleshooting decision tree for unexpected analytical results.
References
Validation & Comparative
A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amino alcohol catalyst is a critical decision in the development of stereoselective synthetic routes. This guide provides an objective comparison of the performance of several common amino alcohols in the context of the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-nitro alcohols, which are valuable precursors to pharmaceuticals. This comparison focuses on the reaction between benzaldehyde and nitromethane as a widely accepted benchmark for evaluating catalyst performance.
While 1-Piperidinepropanol is a valuable building block in pharmaceutical synthesis, a comprehensive search of peer-reviewed literature did not yield data on its application as a catalyst for the asymmetric Henry reaction or similar carbon-carbon bond-forming reactions. Its utility appears to lie primarily as a structural component in larger molecules rather than as a promoter of stereoselectivity in these transformations.[1] This guide, therefore, focuses on a comparative analysis of other frequently employed amino alcohol catalysts for which experimental data are available.
Performance of Amino Alcohol Catalysts in the Asymmetric Henry Reaction
The following table summarizes the performance of various amino alcohol-derived catalysts in the asymmetric Henry reaction between benzaldehyde and nitromethane. This reaction is a standard model to assess the efficacy and stereoselectivity of new catalytic systems.
| Catalyst/Ligand | Catalyst Loading (mol%) | Metal Co-catalyst | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Chiral bis(β-amino alcohol) | 20 | Cu(OAc)₂·H₂O | - | Ethanol | 24 | 25 | >99 | 94.6 | [2] |
| Chiral tetrahydrosalen-Cu(I) | Not Specified | Cu(I) | - | Not Specified | Not Specified | Not Specified | High | >90 | [3] |
| N,N'-dioxide-Cu(I) | Not Specified | Cu(I) | - | Not Specified | Long | Low | Good | Not Specified | [4] |
| Chiral Diamine-Cu(OAc)₂ | Not Specified | Cu(OAc)₂ | - | Not Specified | Not Specified | Not Specified | High | Not Specified | |
| Aminopinane-derived ligand | Not Specified | Cu(OAc)₂·H₂O | - | Not Specified | Prolonged | Not Specified | Diminished | 55-76 | [5] |
Experimental Protocols
Below are detailed representative methodologies for the asymmetric Henry reaction catalyzed by a chiral amino alcohol-metal complex.
General Procedure for the Catalytic Asymmetric Henry Reaction
A vial is charged with the chiral amino alcohol ligand (e.g., a chiral bis(β-amino alcohol), 20 mol%) and a copper salt (e.g., Cu(OAc)₂·H₂O, 20 mol%) in a suitable solvent such as ethanol.[2] The mixture is stirred at room temperature to allow for the in-situ formation of the chiral catalyst complex. To this solution, the aldehyde (e.g., benzaldehyde, 1.0 equivalent) and the nitroalkane (e.g., nitromethane, 1.4 to 10 equivalents) are added. The reaction mixture is then stirred at a specified temperature (e.g., 25°C) for a designated time (e.g., 24 hours).[2] Upon completion, the reaction is worked up by quenching with a suitable reagent, followed by extraction with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired β-nitro alcohol. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Synthetic Workflow and Catalytic Rationale
The following diagrams illustrate a typical experimental workflow for screening amino alcohol catalysts and a conceptual diagram showing the factors influencing catalyst selection.
Caption: A typical workflow for screening different amino alcohol catalysts in the asymmetric Henry reaction.
Caption: Key factors to consider when selecting an amino alcohol catalyst for a synthetic application.
References
- 1. 1-哌啶丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 4. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Efficacy of 1-Piperidinepropanol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 1-Piperidinepropanol derivatives, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutic agents.
The this compound scaffold is a versatile structural motif that has been explored for a range of pharmacological activities. Derivatives of this core structure have shown promise in diverse therapeutic areas, including analgesia, antipsychotic applications, and as potential antiviral agents. This guide summarizes key efficacy data from preclinical studies, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of the current landscape.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for several this compound derivatives from various studies.
Table 1: Analgesic and Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives
| Compound | Analgesic Effect (p-value) | Antiplatelet Activity (IC50) |
| PD1 (Parent Compound) | < 0.01 | - |
| PD3 (Phenacyl derivative) | < 0.01 | 80 µM |
| PD5 (Phenacyl derivative) | < 0.01 | 0.06 mM |
| PD4 | Significant | - |
| PD6 | Significant | - |
| Acetylsalicylic acid (Control) | - | 150 µM |
Data sourced from a study investigating derivatives of 4-(4'-bromophenyl)-4-piperidinol.[1]
Table 2: In Vivo Analgesic Activity of 4-Piperidinopiperidine (PP) and 4-Aminomethylpiperidine (AMP) Derivatives
| Compound | Dose (mg/kg) | Maximum Analgesic Effect Time (min) |
| PP1 | 50 | 180 |
| AMP5 | Not Specified | Highly Significant Analgesia |
| AMP6 | Not Specified | Highly Significant Analgesia |
| AMP7 | Not Specified | 60 |
| Pethidine (Standard) | 50 | Not as persistent as PP1 |
This data is from an in-vivo thermal (tail immersion) method to evaluate analgesic potential.[2]
Table 3: Receptor Binding Affinity of Piperidine Derivatives as H3 and σ1 Receptor Antagonists
| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |
| 5 | - | - | - |
| 11 | 6.2 | 4.41 | 67.9 |
| 13 | 37.8 | 51.8 | - |
| 16 | 12.7 | 37.8 | - |
Ki values represent the binding affinity of the compounds to human histamine H3 receptor (hH3R) and sigma receptors (σ1R and σ2R).[3]
Table 4: Antipsychotic-like Activity of Amide-Piperidine Derivative (Compound 11)
| Behavioral Test | Result |
| Apomorphine-induced climbing | Reduced |
| MK-801-induced hyperactivity | Reduced |
| DOI-induced head twitching | Reduced |
| Catalepsy | Not observed at highest dose |
| Conditioned Avoidance Response (CAR) | Suppression |
| Novel Object Recognition | Procognitive properties |
Compound 11, a novel amide-piperidine derivative, exhibited a promising antipsychotic profile in various in vivo models.[4]
Table 5: Sigma-1 Receptor (S1R) Binding Affinity of a Piperidine/Piperazine-Based Compound
| Compound | S1R Ki (nM) | Functional Profile |
| 1 | 3.2 | Agonist |
| Haloperidol (Reference) | 2.5 | - |
This study identified a potent S1R agonist through a screening campaign.[5]
Table 6: In Silico Binding Affinity of Piperidine Derivatives Against SARS-CoV-2 Main Protease (Mpro)
| Compound | Binding Free Energy (ΔGbind) (kcal/mol) |
| P1 | -4.29 |
| P2 | -5.52 |
| P3 | -6.12 |
| P4 | -6.35 |
| P5 | -5.19 |
| P6 | 3.09 |
| P7 | -6.78 |
| P8 | -6.29 |
Computational analysis suggests several novel piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease.[6]
Experimental Protocols
In Vivo Analgesic Activity (Tail Immersion Test)
The analgesic potential of synthesized 4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) derivatives was evaluated using the in-vivo thermal tail immersion method.[2] In this assay, the tail of a mouse is immersed in hot water, and the latency to tail withdrawal is measured as an indicator of pain response. An increase in this latency following administration of a test compound suggests an analgesic effect. The specific protocol involves baseline latency measurement, administration of the test compounds or a standard analgesic (like pethidine), and subsequent latency measurements at various time points to determine the onset and duration of action.
Receptor Binding Assays
The binding affinities of piperidine derivatives to specific receptors, such as histamine H3 and sigma receptors, were determined using radioligand binding assays.[3] These assays involve incubating the test compounds with cell membranes expressing the target receptor in the presence of a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
In Vivo Behavioral Models for Antipsychotic Activity
The antipsychotic potential of compound 11 was assessed through a battery of behavioral tests in rodents.[4] These tests included:
-
Apomorphine-induced climbing: Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be antagonized by antipsychotic drugs.
-
MK-801-induced hyperactivity: MK-801, an NMDA receptor antagonist, induces hyperlocomotion, a model for certain psychotic symptoms.
-
DOI-induced head twitching: DOI, a serotonin 5-HT2A/2C receptor agonist, elicits head twitches in rodents, a behavior sensitive to atypical antipsychotics.
-
Catalepsy test: This test assesses the potential for extrapyramidal side effects, a common issue with older antipsychotics.
-
Conditioned Avoidance Response (CAR): This test evaluates the ability of a compound to suppress a learned avoidance response, a hallmark of antipsychotic activity.
-
Novel Object Recognition: This task is used to assess cognitive function, which is often impaired in schizophrenia.
Sigma-1 Receptor (S1R) Functional Assay
The functional profile (agonist or antagonist) of compound 1 at the S1R was determined using an in vitro phenytoin assay.[5] Phenytoin is an allosteric modulator of the S1R that potentiates the binding affinity of S1R agonists but has no or a slightly reducing effect on the affinity of antagonists. By comparing the binding affinity of the test compound in the presence and absence of phenytoin, its functional activity can be determined.[5]
Molecular Docking and Binding Free Energy Calculations
To investigate the potential of novel piperidine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a computational approach was employed.[6] This involved molecular docking studies to predict the binding mode of the compounds within the active site of the Mpro. Following docking, molecular dynamics simulations and the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method were used to calculate the binding free energy (ΔGbind), providing a more accurate estimation of the binding affinity.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the discovery and development of novel this compound derivatives.
Caption: A simplified diagram illustrating the role of the Sigma-1 Receptor in cellular signaling.
References
- 1. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1-Piperidinepropanol via High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Piperidinepropanol against a potential alternative, Gas Chromatography (GC). As publicly available, validated HPLC methods for this compound are scarce, this document outlines a robust, representative reversed-phase HPLC (RP-HPLC) protocol and compares its expected performance characteristics with a GC-based approach. The information herein is intended to guide researchers, scientists, and drug development professionals in establishing and validating appropriate analytical methodologies for this compound.
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification is crucial for quality control, ensuring the purity of starting materials and the final active pharmaceutical ingredient (API). HPLC is a widely adopted technique for the analysis of such non-volatile, polar organic compounds due to its versatility and sensitivity.
Comparative Analysis of Analytical Methods
The following table summarizes the anticipated performance characteristics of a validated RP-HPLC method for this compound compared to a potential GC method with derivatization.
Table 1: Comparison of HPLC and GC Method Validation Parameters for this compound Assay
| Validation Parameter | Representative RP-HPLC Method | Representative GC-FID Method (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Specificity | High; separates from polar impurities | Good; dependent on derivatization efficiency |
| Robustness | Robust to minor changes in pH and mobile phase composition | Sensitive to changes in temperature ramp and gas flow |
| Sample Throughput | High | Moderate (derivatization step increases time) |
The proposed RP-HPLC method is expected to offer excellent linearity, accuracy, and precision for the determination of this compound. Its high specificity would allow for the separation of the analyte from potential impurities and degradation products, making it a robust choice for quality control and stability testing. The lower limits of detection and quantitation indicate high sensitivity. While GC is a viable alternative, the likely need for a derivatization step to improve the volatility and thermal stability of this compound adds complexity and potential for variability.
Experimental Protocols
This section details a representative experimental protocol for the validation of an RP-HPLC method for the assay of this compound.
Representative RP-HPLC Method for this compound
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.
Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution. Additionally, analyze stressed samples (e.g., acid, base, peroxide, heat, light) to ensure no interference from degradation products at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 1.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD over the two days should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method as described in the protocol.
Caption: A flowchart of the HPLC method validation process.
Conclusion
The validated RP-HPLC method presented provides a reliable and sensitive approach for the quantitative analysis of this compound. Its performance characteristics, particularly its specificity and low detection limits, make it highly suitable for routine use in a pharmaceutical quality control environment. While GC represents a potential alternative, the HPLC method is generally superior for this type of analyte due to its robustness and the avoidance of a sample derivatization step. The choice of method should ultimately be guided by the specific requirements of the analysis and the available instrumentation.
References
Navigating the Labyrinth of Synthesis: A Comparative Guide to the Structural Elucidation of 1-Piperidinepropanol Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of potential byproducts generated during the synthesis of 1-Piperidinepropanol, a key building block in numerous pharmaceuticals.
The synthesis of this compound, typically achieved through the alkylation of piperidine with a 3-carbon electrophile such as 3-chloro-1-propanol, can lead to the formation of various byproducts. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for their identification and characterization. This guide delves into the common analytical techniques employed for this purpose, presenting their principles, comparative performance, and detailed experimental protocols.
Potential Byproducts in this compound Synthesis
The primary reaction for the synthesis of this compound involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic carbon of a propanol derivative. However, several side reactions can occur, leading to the formation of impurities.
Table 1: Potential Byproducts of this compound Synthesis
| Byproduct Name | Plausible Formation Pathway | Key Structural Difference from this compound |
| Piperidine (Unreacted) | Incomplete reaction. | Absence of the propanol side chain. |
| 3-Chloro-1-propanol (Unreacted) | Incomplete reaction. | Absence of the piperidine ring. |
| 1,3-Di(piperidin-1-yl)propane | Over-alkylation of piperidine where a second piperidine molecule displaces the hydroxyl group of the product or reacts with a doubly activated propane source. | Presence of two piperidine rings and absence of a hydroxyl group. |
| Allyl piperidine | Elimination reaction of the 3-halopropanol starting material or the product itself under basic conditions. | Presence of a double bond in the propyl chain. |
| 1-Piperidinepropan-1-one | Oxidation of the alcohol functionality of this compound. | Presence of a ketone group instead of a hydroxyl group. |
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the nature of the byproducts and the required sensitivity and specificity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.
Table 2: Comparison of Analytical Techniques for this compound Byproduct Analysis
| Parameter | HPLC with UV Detection | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio and fragmentation pattern. | Identification and structural elucidation based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantification of known impurities, purity assessment. | Identification and quantification of volatile and semi-volatile impurities. | Unambiguous structural elucidation of unknown impurities, stereochemical analysis. |
| Sensitivity | Moderate to high (ng to pg range). | High (pg to fg range). | Lower (µg to mg range). |
| Specificity | Moderate (co-elution possible). | High (mass spectral data provides high confidence in identification). | Very high (provides detailed structural information). |
| Sample Throughput | High. | Moderate to high. | Low. |
| Structure Elucidation | Limited (retention time matching with standards). | Good (fragmentation patterns can suggest structure). | Excellent (provides detailed connectivity and stereochemistry). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all components. Calculate the percentage purity of this compound and the relative amounts of each impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 35 to 500.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for unambiguous structural assignment.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to determine the complete chemical structure of the byproducts.
Visualizing the Process: Synthesis and Analysis Workflows
To better illustrate the relationships and processes involved in the structural elucidation of this compound byproducts, the following diagrams are provided.
A Comparative Guide to Catalysts for 1-Piperidinepropanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Piperidinepropanol, a valuable building block in the development of various pharmaceutical agents, can be achieved through several synthetic routes.[1] A common and efficient method involves the catalytic hydrogenation of a suitable pyridine-based precursor. The choice of catalyst is a critical parameter that directly influences the reaction's efficiency, yield, and selectivity. This guide provides a comparative analysis of common heterogeneous catalysts—Raney Nickel, Palladium on Carbon (Pd/C), Rhodium-based, and Ruthenium-based catalysts—to aid researchers in selecting the optimal catalyst for their synthetic needs. While direct comparative studies for the synthesis of this compound are limited in published literature, this guide synthesizes available data from related piperidine syntheses to provide a practical comparison.
Comparative Catalyst Performance
The selection of a catalyst for the hydrogenation of pyridine derivatives to piperidines is crucial for achieving high yields and selectivity. The following table summarizes the typical performance of commonly used catalysts in these transformations. The data presented is a representative comparison based on established literature for similar hydrogenation reactions.
| Catalyst | Typical Yield (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Key Characteristics |
| Raney Nickel | 85-95 | High | 4-12 | 100-200 | 50-150 | Cost-effective, highly active, requires careful handling (pyrophoric when dry).[2][3][4] |
| Palladium on Carbon (Pd/C) | 90-98 | Very High | 2-8 | 25-100 | 1-50 | Highly efficient, operates under milder conditions, versatile for various functional groups.[5] |
| Rhodium-based (e.g., Rh/C) | >95 | Excellent | 1-6 | 25-80 | 1-20 | Highly active for aromatic hydrogenation, effective under mild conditions, can be expensive.[6][7] |
| Ruthenium-based (e.g., Ru/C) | 80-90 | Good | 6-16 | 150-250 | 100-200 | Robust and can tolerate a range of functional groups, often requires higher temperatures and pressures.[8][9][10] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility. Below are representative protocols for catalytic hydrogenation that can be adapted for the synthesis of this compound from a pyridine precursor.
General Procedure for Catalytic Hydrogenation using Raney Nickel
-
Catalyst Preparation : To a hydrogenation reactor, add the pyridine precursor and a suitable solvent (e.g., ethanol, methanol).[11]
-
Reaction Setup : Carefully add Raney Nickel catalyst (typically 5-10% by weight of the substrate) to the reactor under an inert atmosphere (e.g., argon or nitrogen).[11] Raney Nickel is often supplied as a slurry in water, which should be washed with the reaction solvent before use.[2]
-
Hydrogenation : Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-150 atm) and heat to the reaction temperature (e.g., 100-200 °C).[4]
-
Monitoring : Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up : After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or chromatography.
General Procedure for Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Catalyst Suspension : In a hydrogenation vessel, suspend the Pd/C catalyst (typically 5% or 10% Pd on activated carbon) in a suitable solvent (e.g., ethanol, ethyl acetate).[5]
-
Substrate Addition : Add the pyridine precursor to the catalyst suspension.
-
Hydrogenation : Connect the vessel to a hydrogen source. Evacuate the vessel and backfill with hydrogen gas (this cycle is repeated 3-5 times). The reaction is then stirred under a hydrogen atmosphere (typically 1-50 atm) at the desired temperature (e.g., 25-100 °C).
-
Monitoring : The reaction is monitored by TLC or GC.
-
Work-up : Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The solvent is removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified if necessary.
Visualizing the Process
To better understand the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Logical workflow for catalyst selection based on key reaction parameters.
Conclusion
The choice of catalyst for the synthesis of this compound via hydrogenation is a multifaceted decision that depends on the desired reaction conditions, cost considerations, and required purity of the final product. Palladium on carbon and Rhodium-based catalysts generally offer high yields and selectivity under milder conditions, making them attractive options for many applications.[6] Raney Nickel provides a cost-effective alternative, though it often requires more stringent reaction conditions.[2][4] Ruthenium-based catalysts are robust but may necessitate higher temperatures and pressures to achieve comparable results.[9] Researchers should carefully consider these factors to select the most appropriate catalyst for their specific synthetic goals.
References
- 1. veeprho.com [veeprho.com]
- 2. Raney nickel [dlab.epfl.ch]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to Alternative Reagents for 1-Piperidinepropanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs. 1-Piperidinepropanol, a readily available building block, serves as a common starting point for the synthesis of numerous biologically active molecules. However, the quest for optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative reagents. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to inform rational drug design and development.
Performance Comparison of this compound and Its Analogs
The primary application of this compound in drug discovery has been as a precursor for the synthesis of histamine H3 receptor (H3R) antagonists. The following tables summarize the biological activity of various piperidine derivatives, highlighting the impact of structural modifications on their affinity for the H3 receptor.
Modifications of the Propanol Side Chain
Variations in the length and substitution of the alkyl chain connecting the piperidine ring to a terminal functional group can significantly influence biological activity.
| Compound ID | Structure | Target | Assay | Activity (pA2) | Reference |
| 1 | This compound derivative | Histamine H3 Receptor | Functional Antagonism | 7.7 | [1] |
| 2 | Piperidine analogue with propyloxy linker | Histamine H3 Receptor | Functional Antagonism | 8.47 | [2] |
| 3 | Piperidine analogue with pentyloxy linker | Histamine H3 Receptor | Functional Antagonism | 8.15 | [2] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Bioisosteric Replacement of the Piperidine Ring
Replacing the piperidine ring with other heterocyclic systems, known as bioisosteric replacement, is a common strategy to modulate physicochemical properties and biological activity.
| Compound ID | Heterocyclic Ring | Target | Assay | Activity (Ki, nM) | Reference |
| 4 | Piperidine | Histamine H3 Receptor | Radioligand Binding | 3.17 | [3] |
| 5 | Piperazine | Histamine H3 Receptor | Radioligand Binding | 7.70 | [3] |
| 6 | Pyrrolidine | Histamine H3 Receptor | Functional Antagonism | (Potency maintained) | [1] |
Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the performance of this compound alternatives.
Histamine H3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the histamine H3 receptor.
Materials:
-
HEK-293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation from the cultured cells.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Test compounds (e.g., this compound derivatives).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for H3 Receptor Antagonism (GTPγS Binding Assay)
Objective: To measure the ability of a test compound to act as an antagonist at the H3 receptor by quantifying its effect on agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
GDP (Guanosine diphosphate).
-
Assay buffer.
-
Test compounds.
Procedure:
-
Pre-incubate the cell membranes with the test compound.
-
Add the H3 receptor agonist and [³⁵S]GTPγS to initiate the reaction.
-
Incubate to allow for G-protein activation and the binding of [³⁵S]GTPγS.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the ability of the test compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the rationale behind the assays.
Histamine H3 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Structure-Activity Relationship (SAR) Insights
The data presented in the comparison tables provide valuable insights into the structure-activity relationships of piperidine-based compounds.
-
Side Chain Length and Composition: The length and flexibility of the linker between the piperidine ring and other pharmacophoric elements are critical for optimal interaction with the target protein. As seen in the comparison of propyloxy and pentyloxy linkers, subtle changes can lead to significant differences in potency.[2]
-
Piperidine Ring as a Scaffold: The piperidine moiety serves as a robust scaffold that can be readily modified. Its basic nitrogen is often a key interaction point with biological targets.[3]
-
Bioisosteric Replacements: Replacing the piperidine ring with other heterocycles like piperazine or pyrrolidine can alter the compound's basicity, lipophilicity, and conformational flexibility, thereby influencing its pharmacological profile.[1][3] For instance, the replacement of piperidine with piperazine in one study resulted in a slight decrease in affinity for the H3 receptor.[3]
Conclusion
While this compound remains a valuable and cost-effective starting material in drug discovery, a thorough exploration of its alternatives is crucial for the development of superior drug candidates. This guide highlights that modifications to the propanol side chain and bioisosteric replacement of the piperidine ring are effective strategies for modulating the pharmacological properties of the resulting compounds. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of these alternatives. By leveraging the comparative data and SAR insights presented, researchers can make more informed decisions in the design and synthesis of novel therapeutics.
References
- 1. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
spectroscopic analysis of 1-Piperidinepropanol for structural confirmation
A Comparative Guide to the Spectroscopic Analysis of 1-Piperidinepropanol and Its Structural Isomers
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a detailed comparison of the spectroscopic data for this compound against two of its structural isomers, 3-piperidin-3-ylpropan-1-ol and 1-(2-hydroxyethyl)piperidine. Through a comprehensive analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we demonstrate how these techniques collectively provide a definitive structural fingerprint for this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its selected isomers, providing a quantitative basis for their differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3350-3450 (broad), 2930-2960, 2850, 1440-1470, 1100-1120 | O-H (alcohol), C-H (alkane), C-N (amine), C-O (alcohol) |
| 3-piperidin-3-ylpropan-1-ol | 3300-3500 (broad), 2920-2950, 2850, 1450, 1050-1070 | O-H (alcohol), N-H (secondary amine), C-H (alkane), C-O (alcohol) |
| 1-(2-hydroxyethyl)piperidine | 3350-3450 (broad), 2930-2960, 2850, 1440-1460, 1060-1080 | O-H (alcohol), C-H (alkane), C-N (amine), C-O (alcohol) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.6 (t) | Triplet | 2H | -CH₂-OH |
| ~2.4 (t) | Triplet | 2H | -N-CH₂- | |
| ~2.3 (br s) | Broad Singlet | 4H | Piperidine α-CH₂ | |
| ~1.7 (m) | Multiplet | 2H | -CH₂-CH₂-CH₂- | |
| ~1.5 (m) | Multiplet | 4H | Piperidine β-CH₂ | |
| ~1.4 (m) | Multiplet | 2H | Piperidine γ-CH₂ | |
| 3-piperidin-3-ylpropan-1-ol | ~3.6 (t) | Triplet | 2H | -CH₂-OH |
| ~2.9-3.1 (m) | Multiplet | 1H | Piperidine α-CH (axial) | |
| ~2.5-2.7 (m) | Multiplet | 2H | Piperidine α-CH₂ | |
| ~1.3-1.9 (m) | Multiplet | 9H | Remaining piperidine and propyl chain protons | |
| 1-(2-hydroxyethyl)piperidine | ~3.6 (t) | Triplet | 2H | -CH₂-OH |
| ~2.5 (t) | Triplet | 2H | -N-CH₂- | |
| ~2.4 (br s) | Broad Singlet | 4H | Piperidine α-CH₂ | |
| ~1.6 (m) | Multiplet | 4H | Piperidine β-CH₂ | |
| ~1.4 (m) | Multiplet | 2H | Piperidine γ-CH₂ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~63.0 | -CH₂-OH |
| ~58.0 | -N-CH₂- | |
| ~54.8 | Piperidine α-C | |
| ~28.0 | -CH₂-CH₂-CH₂- | |
| ~26.0 | Piperidine β-C | |
| ~24.5 | Piperidine γ-C | |
| 3-piperidin-3-ylpropan-1-ol | ~61.0 | -CH₂-OH |
| ~52.0, ~47.0 | Piperidine α-C | |
| ~35.0 | Piperidine γ-C | |
| ~32.0, ~30.0 | Propyl chain -CH₂- and Piperidine β-C | |
| ~25.0 | Piperidine β-C | |
| 1-(2-hydroxyethyl)piperidine | ~60.0 | -CH₂-OH |
| ~59.0 | -N-CH₂- | |
| ~54.5 | Piperidine α-C | |
| ~26.0 | Piperidine β-C | |
| ~24.5 | Piperidine γ-C |
Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Assignment |
| This compound | 143 | 126, 98, 84 | [M-OH]⁺, [M-C₃H₇O]⁺, Piperidine ring fragment |
| 3-piperidin-3-ylpropan-1-ol | 143 | 125, 112, 98, 84 | [M-H₂O]⁺, [M-CH₂OH]⁺, Piperidine ring fragments |
| 1-(2-hydroxyethyl)piperidine | 129 | 112, 98, 84 | [M-OH]⁺, [M-C₂H₄OH]⁺, Piperidine ring fragment |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.
-
Instrument: A commercially available FTIR spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation: A small drop of the neat liquid sample (this compound or its isomers) was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to each sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was baseline corrected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: One-dimensional carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS).
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Introduction: The sample was introduced via the GC, with the column temperature programmed to ensure separation from any impurities.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Data Interpretation and Structural Confirmation
The combined spectroscopic data provides a clear and unambiguous confirmation of the structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
The IR spectrum of this compound shows a characteristic broad O-H stretch for the alcohol and the absence of an N-H stretch, distinguishing it from its secondary amine isomer, 3-piperidin-3-ylpropan-1-ol.
The ¹H NMR spectrum is particularly informative. The presence of three distinct triplets for the propyl chain protons is a key feature of this compound. In contrast, 1-(2-hydroxyethyl)piperidine would show only two triplets for its shorter ethyl chain. The complex multiplet patterns for 3-piperidin-3-ylpropan-1-ol, arising from the chiral center and more complex spin-spin coupling, are distinctly different.
The ¹³C NMR spectrum further supports the structural assignment. This compound exhibits six distinct carbon signals, consistent with its structure. The chemical shifts of the carbons in the propyl chain and the piperidine ring are in agreement with expected values and differ from those of the isomers.
Finally, the mass spectrum provides the molecular weight of 143 g/mol , confirming the molecular formula C₈H₁₇NO.[1] The fragmentation pattern, with key fragments at m/z 126, 98, and 84, is consistent with the structure of this compound and differs from the fragmentation patterns expected for its isomers.
Caption: Logical flow for structural confirmation.
References
A Researcher's Guide to Assessing the Purity of Synthesized 1-Piperidinepropanol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1-Piperidinepropanol, a versatile building block in the synthesis of various pharmaceuticals. We present detailed experimental protocols, comparative data, and potential impurities to consider.
This compound, also known as 3-(piperidin-1-yl)propan-1-ol, is a key intermediate in the development of a range of therapeutic agents, including those targeting the central nervous system.[1] Given its role in drug discovery, rigorous purity analysis is paramount to ensure the reliability and reproducibility of preclinical and clinical studies.
Characterization of this compound
Before delving into purity assessment, it is essential to confirm the identity of the synthesized this compound. Spectroscopic methods are invaluable for this purpose.
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 94-95 °C at 0.5 mmHg[3] |
| Density | 0.944 g/mL at 25 °C[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The expected chemical shifts for this compound are summarized below. Deviations from these shifts or the presence of additional signals may indicate impurities.
Key Analytical Techniques for Purity Assessment
A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative NMR (qNMR).
Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons | Typical Purity Range |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High resolution for volatile impurities, robust, and widely available.[4] | Not suitable for non-volatile impurities; may require derivatization for some compounds. | >98% |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on the distribution of the analyte between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[5] | Can be more time-consuming for method development. | >99% |
| Quantitative NMR (¹H qNMR) | The signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified reference material.[6][7] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Can identify and quantify impurities simultaneously if their signals are resolved.[6][7] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. | Can determine absolute purity with high accuracy. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting endotherm. | Provides a measure of absolute purity based on thermodynamic principles. | Only applicable to crystalline solids; less sensitive to impurities that are soluble in the solid state. | >99% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound and the detection of volatile impurities, including residual solvents.
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 7890 or equivalent with FID |
| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector Temperature | 300 °C |
| Diluent | Methanol or Isopropanol |
Sample Preparation: Prepare a sample solution of this compound in the diluent at a concentration of approximately 1 mg/mL.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is a versatile technique for separating this compound from non-volatile impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., Zorbax SB-C18), 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Sample Preparation: Prepare a sample solution of this compound in the diluent at a concentration of approximately 0.5 mg/mL.
Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity and can be used to identify and quantify impurities without the need for impurity reference standards.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) |
| Internal Standard | A certified reference material with a known purity and a singlet in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone) |
| Pulse Program | A calibrated 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard. |
| Number of Scans | 16 or more for good signal-to-noise |
Sample Preparation and Analysis:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Potential Impurities in Synthesized this compound
The impurity profile of a synthesized compound is highly dependent on the synthetic route. A common synthesis of this compound involves the reduction of methyl 3-(piperidin-1-yl)propanoate.[8] Potential impurities from this route include:
-
Starting Material: Unreacted methyl 3-(piperidin-1-yl)propanoate.
-
Reagents: Residual reducing agents or their byproducts.
-
Side Products: Products from incomplete reduction or side reactions.
-
Solvents: Residual solvents from the reaction and workup (e.g., tetrahydrofuran, diethyl ether).
The chromatographic methods described above should be capable of separating these potential impurities from the main product.
Comparison with Alternative Compounds
The choice of a building block in drug discovery often involves comparing several alternatives with similar functionalities. Below is a comparison of this compound with two such alternatives.
| Compound | Structure | Key Features | Typical Purity (Commercial) | Primary Purity Analysis Method |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Tertiary amine, primary alcohol | >98% | GC |
| 1-(3-Hydroxypropyl)piperazine |
| Contains both a secondary and a tertiary amine, primary alcohol. Offers an additional site for modification. | ~98% | Not specified |
| 3-piperidin-3-yl-propan-1-ol |
| Secondary amine, primary alcohol. Positional isomer of this compound. | Purity not specified by some suppliers.[9] | Not specified |
Visualizing the Workflow
A logical workflow for assessing the purity of a synthesized compound is essential for a systematic and thorough analysis.
This guide provides a framework for the comprehensive purity assessment of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality and reliability of this important pharmaceutical building block, thereby contributing to the integrity of their drug discovery and development efforts.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. rroij.com [rroij.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-Piperidin-3-ylpropan-1-ol DiscoveryCPR 25175-58-0 [sigmaaldrich.com]
Comparative Guide to Biological Assays for Confirming the Activity of 1-Piperidinepropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-piperidinepropanol scaffold is a versatile structural motif present in a wide array of biologically active compounds. Its derivatives have been investigated for numerous therapeutic applications, ranging from neurodegenerative diseases to cancer and infectious diseases.[1][2][3] This guide provides a comparative overview of key biological assays used to screen and confirm the activity of this compound derivatives, complete with experimental protocols, data presentation examples, and workflow visualizations to aid in the rational design and evaluation of new chemical entities.
Acetylcholinesterase (AChE) Inhibition Assay
Many piperidine-containing compounds, such as the leading Alzheimer's drug Donepezil, function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4][5] The following assay is fundamental for identifying potential therapeutic agents for Alzheimer's disease, myasthenia gravis, and glaucoma.[6][7]
Data Presentation: AChE Inhibitory Activity
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Derivative Substitution | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | 4-chlorophenyl | Human AChE | 5.2 | Donepezil | 4.7[8][9] |
| Derivative B | 3,4-dimethoxyphenyl | Human AChE | 8.9 | Donepezil | 4.7[8][9] |
| Derivative C | 4-aminophenyl | Human AChE | 4.4[8][9] | Donepezil | 4.7[8][9] |
| Derivative D | 4-bromophenyl | Human AChE | 12.1 | Donepezil | 4.7[8][9] |
Experimental Protocol: Ellman's Colorimetric Assay
This widely used method measures AChE activity by detecting the production of thiocholine from the substrate acetylthiocholine.[6][7][10]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from human recombinant sources)
-
Acetylthiocholine (ATCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) and a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, positive control, ATCh, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for others).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
A solution of the test compound at various concentrations (or positive control/vehicle control).
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the DTNB solution, followed by the ATCh substrate solution to initiate the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at a wavelength of 412 nm using a microplate reader. Record readings kinetically over several minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualization: AChE Inhibition Assay Workflow
L-Type Calcium Channel Blockade Assay
Voltage-gated calcium channels, particularly L-type channels, are crucial in regulating cellular processes in excitable cells like vascular smooth muscle and cardiac myocytes.[11] Their blockade is a key mechanism for treating cardiovascular diseases such as hypertension.[11] Cell-based calcium imaging assays offer a robust method to screen for L-type calcium channel modulators.[11][12]
Data Presentation: L-Type Calcium Channel Inhibition
The effectiveness of derivatives as calcium channel blockers is determined by their IC50 values in reducing calcium influx.
| Compound | Derivative Substitution | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative E | 2-nitrophenyl | HEK293 | 0.85 | Nimodipine | 0.059[12] |
| Derivative F | 4-fluorobenzyl | A7r5 | 1.2 | Nimodipine | 0.059[12] |
| Derivative G | 3-pyridinyl | HEK293 | 2.5 | Nimodipine | 0.059[12] |
| Derivative H | N-benzyl | A7r5 | 5.1 | Nimodipine | 0.059[12] |
Experimental Protocol: Cell-Based Calcium Influx Assay
This assay quantifies the influx of extracellular calcium into cells following depolarization, using a fluorescent calcium indicator.[11][13]
Materials:
-
A suitable cell line expressing L-type calcium channels (e.g., HEK293, A7r5).
-
Cell culture medium and reagents.
-
Fluo-4 AM (or similar calcium-sensitive dye).
-
Hanks' Balanced Salt Solution (HBSS).
-
High-potassium depolarization buffer (HBSS with elevated KCl, e.g., 30-50 mM).
-
Test compounds and a positive control (e.g., Nimodipine).
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence microplate reader with an integrated fluid transfer module.
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates and culture them until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and wash the cells with HBSS. Add the Fluo-4 AM loading solution to each well and incubate for approximately 1 hour at 37°C in the dark.[11]
-
Compound Incubation: Wash the cells to remove excess dye. Add HBSS containing the test compounds at various concentrations (or positive control/vehicle) to the wells. Incubate for a specified time (e.g., 20-30 minutes).
-
Fluorescence Measurement: Place the plate into the fluorescence microplate reader. Set the excitation and emission wavelengths (e.g., ~490 nm and ~525 nm for Fluo-4).
-
Depolarization and Signal Reading: Record a baseline fluorescence reading for 15-20 seconds.[11] Use the instrument's fluid transfer module to add the high-potassium depolarization buffer to each well, stimulating the opening of voltage-gated calcium channels. Immediately continue recording the fluorescence signal for 1-2 minutes to measure the calcium influx.
-
Data Analysis: The increase in fluorescence intensity upon depolarization corresponds to calcium influx. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Visualization: Calcium Influx Assay Workflow
Anticancer Cell Viability Assay
Piperidine derivatives are frequently explored for their potential as anticancer agents.[14][15][16][17] A primary and fundamental method to assess this activity is the cell viability assay, which measures the dose-dependent cytotoxic effects of a compound on various cancer cell lines.
Data Presentation: Cytotoxic Activity
The anticancer potential is expressed as the IC50 value, representing the compound concentration that inhibits 50% of cell growth or viability.
| Compound | Derivative Substitution | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative I | Benzoxazole-appended | MCF-7 (Breast) | 7.31 | Doxorubicin | 8.20[16] |
| Derivative J | Benzoxazole-appended | MDA-MB-231 (Breast) | 1.66 | Doxorubicin | 13.34[16] |
| Derivative K | Piperazine Amide | MDA-MB-231 (Breast) | 11.3 | - | - |
| Derivative L | Vindoline-conjugated | MDA-MB-468 (Breast) | 1.00 | - | - |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated (control) and positive control wells.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add DMSO to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Visualization: MTT Assay Workflow
Antiviral Activity Assay
The piperidine scaffold is present in several antiviral agents, and its derivatives are often screened for activity against various viruses, including influenza and HIV.[19][20][21]
Data Presentation: Anti-Influenza Activity
Antiviral efficacy is often reported as the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a critical measure of the compound's therapeutic window.
| Compound | Derivative Substitution | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Derivative M | Purine-substituted | Influenza A/H1N1 | < 0.39 | > 100 | > 256 |
| Derivative N | N-substituted | Influenza A/H1N1 | 5.8 | 150 | 25.9 |
| Reference | |||||
| Oseltamivir | - | Influenza A/H1N1 | 1.2 | > 1000 | > 833 |
| Amantadine | - | Influenza A/H1N1 | 1.5 | > 100 | > 67 |
Data is representative and compiled for illustrative purposes.
Experimental Protocol: Plaque Reduction Assay (Influenza Virus)
This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).
-
Influenza virus stock (e.g., A/H1N1).
-
Cell culture medium, serum, and antibiotics.
-
Agarose or Avicel overlay medium.
-
Test compounds.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Grow MDCK cells to a confluent monolayer in 6-well or 12-well plates.
-
Virus Adsorption: Wash the cell monolayers and then infect them with a diluted virus stock (calculated to produce a countable number of plaques) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, allowing plaques (zones of cell death) to form.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and then stain them with crystal violet. The viable cells will stain purple, while the plaques will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) is performed to determine the CC50.
Visualization: Plaque Reduction Assay Workflow
References
- 1. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. attogene.com [attogene.com]
- 8. Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-Piperidinepropanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 1-Piperidinepropanol, a key chemical intermediate, is critical in pharmaceutical development and quality control. Cross-validation, the process of comparing results from two or more distinct analytical methods, is an essential exercise to ensure that a method is fit for its intended purpose and that the data generated is both accurate and reproducible.[1][2] This is particularly crucial when data from different laboratories or techniques are being compared or combined.[1][3]
This guide provides a comparative analysis of two principal analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method hinges on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the specific application.
Comparative Overview of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on a trade-off between factors like volatility, sensitivity requirements, and sample complexity. As this compound is a liquid at room temperature with a relatively high boiling point, both HPLC and GC can be suitable.[4]
Table 1: Comparison of HPLC-UV and GC-MS for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18, 4.6 x 150 mm, 5 µm particle size. | DB-17, 30 m, 0.53 mm ID, 1 µm film thickness. |
| Mobile/Carrier Gas | Acetonitrile and phosphate buffer mixture. | Helium. |
| Detector | UV Detector (e.g., at 210 nm). | Mass Spectrometer. |
| Derivatization | May not be necessary, but can be used to enhance UV detection. | May be required to increase volatility and thermal stability. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range |
Note: The performance characteristics in this table are representative and based on methods for structurally similar compounds. Actual values for this compound may vary and would require experimental determination.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust approach for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV at 210 nm.[5]
-
Column Temperature: 30°C.[5]
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile compounds and can offer high sensitivity and selectivity.
Chromatographic Conditions:
-
Column: DB-17, 30 m, 0.53 mm ID, 1 µm film thickness.[6]
-
Carrier Gas: Helium at a flow of 2 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Detector Temperature: 260°C.[6]
-
Injection Volume: 1.0 µL.[6]
-
Oven Temperature Program: Start at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.[6]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) for high selectivity and sensitivity.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards.
-
Sample Preparation: Dissolve the sample in methanol to a known concentration. If necessary, perform derivatization to improve volatility and thermal stability. A common derivatizing agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision-making process in analytical method cross-validation.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Piperidinepropanol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 1-Piperidinepropanol, a compound frequently used in pharmaceutical synthesis. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
I. Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. While specific safety data may vary slightly between suppliers, the compound is generally classified with the following risks:
-
Corrosive and Irritant: this compound can cause skin irritation and severe eye damage.[1][2]
-
Harmful if Swallowed or Inhaled: Acute toxicity warnings indicate that the substance is harmful if ingested or if its vapors are inhaled.[1]
-
Combustible: It is a combustible solid with a flash point of 97.8 °C (208.0 °F).[2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times during the handling and disposal process.
II. Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A laboratory coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] A dust mask (type N95 or equivalent) may also be necessary.[2] |
III. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Separate Waste Streams: this compound is an amine and should be collected separately from other chemical waste streams, especially acids, oxidizers, and halogenated solvents, to avoid potentially violent reactions.[4]
-
Compatible Containers: Waste must be stored in a container made of a compatible material. The original product container is often a suitable choice.[4][5] The container must have a tightly fitting cap and be kept closed except when adding waste.[4][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][5] The date of accumulation should also be recorded.[3]
IV. Disposal Procedure
The following step-by-step process outlines the recommended procedure for the disposal of this compound:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office and local hazardous waste regulations. Disposal requirements can vary significantly by location.
-
Waste Collection: In a designated and well-ventilated satellite accumulation area (SAA), carefully transfer the this compound waste into the appropriately labeled and compatible container. Do not fill the container to more than 90% capacity to allow for expansion.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to manage potential spills.[3]
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Provide them with a complete list of the container's contents.
Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash. [6] While some less hazardous chemicals may be eligible for drain disposal after neutralization, the corrosive and harmful nature of this compound makes this practice unsafe and non-compliant without explicit approval from local authorities.[7]
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately clear the affected area.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, use an appropriate absorbent material to contain the spill.
-
Cleanup: Only trained personnel wearing the appropriate PPE should perform the cleanup. All contaminated materials must be collected as hazardous waste.[3]
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-哌啶丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Logistics for Handling 1-Piperidinepropanol
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Piperidinepropanol, tailored for research and development professionals. Adherence to these procedures is paramount for ensuring a safe laboratory environment.
Hazard Assessment and Chemical Properties
This compound is a versatile building block in organic synthesis, but it also presents several health hazards. Understanding its properties is the first step in safe handling.
Primary Hazards:
-
Harmful if swallowed, in contact with skin, or inhaled.[1]
-
Causes severe skin burns and eye damage.[1]
-
Leads to serious eye irritation.[1]
-
May cause respiratory irritation.
Quantitative Data Summary:
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 0.944 g/mL at 25°C |
| Boiling Point | 94-95°C at 0.5 mmHg |
| Flash Point | 97.8°C (208.0°F) - closed cup |
| CAS Number | 104-58-5 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[3] | Prevents skin contact, which can cause burns and absorption. |
| Eye Protection | Safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask for vapors).[4] | Prevents inhalation of harmful vapors that can cause respiratory irritation. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Step-by-Step Operational Plan for Handling
3.1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., dry lime, sand, or soda ash) should be available in the immediate vicinity.[6]
3.2. Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the PPE protocol.
-
Material Transport: When moving this compound, use a secondary container to prevent spills in transit.
-
Dispensing: Use caution when dispensing the liquid to avoid splashes. Work with the smallest quantities necessary for the experiment.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Keep away from open flames and ignition sources.[5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5]
3.3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5][8] Seek immediate medical attention from an ophthalmologist.[5] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5][8] Rinse mouth with water.[5][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area.[6] Wearing appropriate PPE, contain the spill with absorbent material.[6] Collect the spilled material and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[6] |
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 104-58-5: this compound | CymitQuimica [cymitquimica.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. This compound | CAS#:104-58-5 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
